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N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine Documentation Hub

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  • Product: N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine
  • CAS: 1287217-50-8

Core Science & Biosynthesis

Foundational

Toxicological Profile and Safety Data Sheet (SDS) Architecture for N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine

Executive Summary N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine is a highly specialized bifunctional molecule comprising a 2-methylimidazole core and a secondary N-methylamine side chain. Frequently utilized as a p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine is a highly specialized bifunctional molecule comprising a 2-methylimidazole core and a secondary N-methylamine side chain. Frequently utilized as a pharmacophore in the synthesis of histamine H3/H4 receptor ligands and complex active pharmaceutical ingredients (APIs), its handling requires stringent safety protocols. As a Senior Application Scientist, I have structured this whitepaper to decode the structural determinants of its toxicity, provide a predictive Safety Data Sheet (SDS) framework, and outline the self-validating experimental protocols required to profile its safety in a drug development pipeline.

Structural Determinants of Toxicity

To accurately predict the behavior of this compound in vivo and in vitro, we must deconstruct its molecular architecture. The toxicity of this molecule is not monolithic; it is a synergistic result of its two primary functional groups.

The 2-Methylimidazole Core

Substituted imidazoles, specifically 2-methylimidazole and 4-methylimidazole, are well-documented for their potential to induce hepatic and thyroid toxicity. The International Agency for Research on Cancer (IARC) classifies 2-methylimidazole as a Group 2B carcinogen (possibly carcinogenic to humans)[1]. The causality behind this classification lies in its metabolic fate: the imidazole ring undergoes cytochrome P450 (CYP450)-mediated epoxidation. These electrophilic intermediates can covalently bind to cellular macromolecules, including DNA, forming adducts that disrupt transcription and lead to mutagenesis[2].

The Secondary Alkylamine Moiety

The N-methylamine tail dictates the acute local toxicity of the compound. Low molecular weight secondary amines act as strong Lewis bases. Upon contact with physiological tissues (skin, ocular mucosa, or respiratory epithelium), the amine abstracts protons from water, generating a highly localized alkaline environment. This high pH saponifies the lipid bilayers of cell membranes, leading to rapid liquefactive necrosis. Consequently, the compound is highly corrosive, capable of causing irreversible eye damage and severe skin burns[3].

Predictive Safety Data Sheet (SDS) Parameters

Based on the structural analogies to 2-methylimidazole and N-methylmethanamine, the following predictive GHS hazard classifications and toxicological thresholds must be applied during laboratory handling and scale-up.

Quantitative Toxicity Thresholds

Table 1: Predictive Acute Toxicity Values (Extrapolated from Analogs)

Analog / ComponentRouteSpeciesPredictive Value (LD50/LC50)Source
ImidazoleOralRat220 mg/kg[3]
2-MethylimidazoleOralRat~1,500 mg/kg[2]
N-methylmethanamineInhalationRat4.5 mg/L (4h exposure)

Table 2: GHS Hazard Classifications and Mechanistic Rationale

Hazard ClassCategoryHazard StatementMechanistic Rationale
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedRapid gastrointestinal absorption and systemic circulation of the imidazole ring[2].
Skin Corrosion Category 1CH314: Causes severe skin burnsAlkaline nature of the secondary amine induces rapid lipid saponification[3].
Eye Damage Category 1H318: Causes serious eye damageLiquefactive necrosis of corneal epithelium due to high local pH.
Carcinogenicity Category 2H351: Suspected of causing cancerEpoxidation of the 2-methylimidazole core leading to DNA adducts[1].
Reproductive Toxicity Category 1BH360: May damage fertilityEndocrine disruption linked to imidazole-mediated aromatase inhibition[2].
Exposure Controls and First Aid
  • Inhalation : The volatility of the amine tail necessitates handling strictly within a Class II biological safety cabinet or chemical fume hood. Inhalation causes severe respiratory tract burns.

  • Skin/Eye Contact : Immediate drenching with water for a minimum of 15 minutes is required. Because the compound causes liquefactive necrosis, tissue damage continues until the alkaline agent is completely neutralized or physically removed[1].

  • Storage : Must be stored under an inert gas (e.g., Argon) to prevent atmospheric oxidation, and kept strictly segregated from strong acids and oxidizing agents to prevent exothermic neutralization reactions.

Mechanistic Toxicology & Signaling Pathways

To understand the chronic toxicity profile, we must visualize the hepatic bioactivation of the compound. The diagram below illustrates the causal pathway from initial CYP450 metabolism to cellular necrosis.

G Compound N-Methyl-N-[(2-methyl-1H- imidazol-4-yl)methyl]amine CYP450 CYP450 Metabolism (Hepatic S9 Fraction) Compound->CYP450 N-Oxidation / Epoxidation ROS Reactive Oxygen Species (ROS) CYP450->ROS Oxidative Burst Detox Glutathione Conjugation (Phase II Detox) CYP450->Detox Epoxide Hydrolase / GST DNA_Damage DNA Lesions / Mutagenesis ROS->DNA_Damage Base Oxidation Cell_Death Apoptosis / Necrosis DNA_Damage->Cell_Death Unrepaired Lesions Detox->Compound Clearance

Metabolic activation and toxicity pathway of substituted imidazoles.

Experimental Toxicity Profiling (Self-Validating Protocols)

To empirically validate the predictive SDS data, the following in vitro assays must be executed. These protocols are designed as self-validating systems, ensuring that any generated data is internally controlled and mechanistically sound.

Protocol: HepG2 Cytotoxicity Assay (Hepatotoxicity)

Causality: HepG2 cells retain basal levels of cytochrome P450 enzymes. This makes them biologically relevant for assessing the bioactivation of the 2-methylimidazole core into reactive epoxides, which primary fibroblasts would miss. Self-Validating System: The inclusion of a known hepatotoxin (Acetaminophen) as a positive control and a vehicle-only negative control ensures that any observed reduction in cell viability is specifically attributable to the test compound, validating the assay's dynamic range.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C (5% CO2​ ) to allow adherence.

  • Compound Solubilization: Dissolve the test compound in DMSO (final DMSO concentration in wells must not exceed 0.1% to prevent solvent toxicity).

  • Dosing: Treat cells with logarithmic concentrations of the compound (0.1 µM to 1000 µM). Concurrently treat control wells (Negative Vehicle: 0.1% DMSO; Positive Control: 10 mM Acetaminophen).

  • Incubation: Incubate the treated plates for 48 hours.

  • Endpoint Analysis (MTT): Add 20 µL of MTT reagent (5 mg/mL) to each well. The reduction of MTT to purple formazan by mitochondrial dehydrogenases serves as a direct, causal indicator of metabolic viability.

  • Quantification: Solubilize the formazan crystals with acidified isopropanol, measure absorbance at 570 nm using a microplate reader, and calculate the IC50​ via non-linear regression.

Protocol: Ames Test (Mutagenicity)

Causality: Because the 2-methylimidazole moiety is a suspected Group 2B carcinogen[1], we must determine if this is driven by direct DNA reactivity or metabolic activation. The Ames test utilizes Salmonella typhimurium strains with pre-existing histidine mutations to detect reverse mutations caused by the compound. Self-Validating System: The assay is performed both with and without rat liver S9 fraction. If colonies only grow in the presence of S9, it internally validates that the compound is a pro-mutagen requiring CYP450 activation, rather than a direct-acting alkylating agent.

Step-by-Step Methodology:

  • Media Preparation: Prepare minimal agar plates deficient in histidine.

  • Inoculation: Mix the test compound at varying concentrations with S. typhimurium tester strains (e.g., TA98 for frameshifts, TA100 for base-pair substitutions) in molten top agar.

  • Metabolic Activation: Add 10% rat liver S9 mix to half the samples to simulate mammalian hepatic metabolism. Leave the other half S9-free.

  • Control Plating: Plate positive controls (2-aminoanthracene for S9+; sodium azide for S9-) and negative controls (vehicle only) to validate strain sensitivity and S9 efficacy.

  • Incubation: Pour the top agar onto the minimal agar base plates and incubate at 37°C for 48-72 hours.

  • Analysis: Count revertant colonies. A dose-dependent increase of >2-fold over the vehicle control indicates a positive mutagenic response.

References

  • Santa Cruz Biotechnology (SCBT). "2-Methylimidazole SDS." Accessed March 18, 2026.
  • TCI Chemicals.
  • CDH Fine Chemicals.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). "Methanamine, N-methyl-: Human health tier II assessment." Accessed March 18, 2026.

Sources

Exploratory

Pharmacokinetics of N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine Derivatives: A Comprehensive ADME and Bioanalytical Guide

Executive Summary The N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine scaffold is a highly versatile pharmacophore embedded in various therapeutic classes, ranging from antimalarial dihydroorotate dehydrogenase (DHOD...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine scaffold is a highly versatile pharmacophore embedded in various therapeutic classes, ranging from antimalarial dihydroorotate dehydrogenase (DHODH) inhibitors[1] to targeted kinase inhibitors. However, developing drugs with this moiety presents unique pharmacokinetic (PK) challenges. As a Senior Application Scientist, I have observed that the dual presence of an imidazole ring and an N-methylated aliphatic amine creates a complex metabolic profile. This whitepaper deconstructs the physicochemical properties, metabolic liabilities, and bioanalytical workflows required to successfully evaluate the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of these derivatives.

Physicochemical Profiling & Absorption Dynamics

The absorption of N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine derivatives is dictated by their distinct ionization states.

  • Ionization and pKa : The molecule contains two basic centers. The aliphatic tertiary/secondary amine typically exhibits a pKa of 9.0–9.8, while the 2-methylimidazole nitrogen (N3) has a pKa of approximately 6.5–7.0. At the physiological pH of the intestine (pH 6.8), the aliphatic amine is almost entirely protonated, while the imidazole ring exists in an equilibrium between its neutral and cationic states.

  • Permeability Causality : This dicationic tendency at lower pH values (such as in the stomach) ensures high aqueous solubility but can severely restrict passive transcellular permeability across the lipid-rich enterocyte membrane. Consequently, these derivatives often require structural modifications (e.g., fluorination of adjacent rings) to increase the overall lipophilicity (LogD7.4) and achieve favorable oral bioavailability[1].

Metabolic Stability and CYP450 Interactions

The most critical PK hurdle for this scaffold is its interaction with Cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2C19. The metabolism is governed by two competing pathways:

  • Sterically Hindered Heme Coordination (Type II Binding) : Unsubstituted imidazoles are notorious for causing reversible Type II CYP inhibition by coordinating their sp2-hybridized N3 nitrogen directly to the ferric (Fe3+) heme iron of the enzyme[2]. However, the strategic placement of the 2-methyl group on the imidazole ring introduces significant steric hindrance. Structural studies on CYP enzymes demonstrate that bulky substitutions adjacent to the coordinating nitrogen force the imidazole ring into an orientation parallel to the heme plane, drastically impairing its ability to form a stable coordination bond[3]. This rational design choice attenuates CYP inhibition compared to unsubstituted analogs.

  • N-Demethylation via SET/HAT : The N-methyl group attached to the aliphatic amine is a prime target for oxidative metabolism. CYP enzymes mediate N-demethylation through a Single-Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) mechanism[4]. This process oxidizes the α-carbon to form an unstable carbinolamine intermediate, which spontaneously collapses to release formaldehyde and a desmethyl amine metabolite[5]. If the N-demethylation rate is too rapid (high intrinsic clearance, CL_int), researchers often employ deuterium kinetic isotope effects (replacing -CH3 with -CD3) to slow down the α-C-H bond cleavage and prolong the drug's half-life[4].

MetabolicPathway Parent N-Methyl-N-[(2-methyl-1H- imidazol-4-yl)methyl]amine (Parent Drug) CYP CYP450 Enzymes (CYP3A4 / CYP2C19) Parent->CYP Substrate Binding NDemethyl N-Demethylated Metabolite (Active/Inactive) CYP->NDemethyl N-Demethylation (SET/HAT Mechanism) HemeCoord Type II Heme Coordination (Reversible Inhibition) CYP->HemeCoord N3-Nitrogen Coordination Oxidation Imidazole Ring Oxidation (Minor Pathway) CYP->Oxidation Epoxidation/ Hydroxylation

CYP450-mediated metabolism and heme coordination of 2-methylimidazole derivatives.

Quantitative Data: ADME Parameter Comparison

To benchmark new derivatives, it is crucial to compare their properties against standard thresholds. The table below summarizes the target PK parameters for successful lead optimization.

ParameterTypical Range for ScaffoldOptimization TargetCausality / Implication
LogD (pH 7.4) 0.5 – 2.51.5 – 3.0Balances aqueous solubility with transcellular membrane permeability.
Microsomal CL_int (HLM) 40 – 120 µL/min/mg< 20 µL/min/mgHigh clearance is primarily driven by rapid N-demethylation[4].
CYP3A4 IC50 5 – 50 µM> 10 µM2-methyl substitution prevents high-affinity Type II heme binding[3].
Volume of Distribution (Vd) 2.0 – 5.0 L/kg1.0 – 3.0 L/kgHigh Vd is caused by the basic amine driving lysosomal trapping in tissues.

Experimental Methodologies

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems, ensuring that artifacts are caught before data interpretation.

Protocol 1: In Vitro CYP450 Metabolic Stability & Phenotyping

Objective: Determine the intrinsic clearance (CL_int) and identify the primary CYP isoforms responsible for N-demethylation.

  • Preparation : Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Incubation Mixture : Combine HLM (final protein concentration 0.5 mg/mL) with the test derivative (final concentration 1 µM, keeping organic solvent <0.1% to prevent enzyme denaturation).

  • Self-Validation Step : Include Verapamil as a high-clearance positive control and Warfarin as a low-clearance negative control to validate the metabolic viability of the microsomes.

  • Initiation : Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Causality: The electron donor is absolutely essential for the SET/HAT mechanisms driving N-demethylation[4].

  • Sampling & Quenching : At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing a Stable-Isotope Labeled Internal Standard (SIL-IS).

  • Analysis : Centrifuge at 15,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the depletion half-life (t1/2) and CL_int.

Protocol 2: In Vivo Pharmacokinetic Profiling (Rodent Model)

Objective: Evaluate oral bioavailability (F%) and systemic exposure.

  • Formulation : Due to the basic nature of the amine, formulate the IV dose in 5% Dextrose or slightly acidic saline (pH 5.0). For PO dosing, use 0.5% Methylcellulose/0.1% Tween-80 to ensure a uniform suspension.

  • Administration : Dose male Sprague-Dawley rats intravenously (IV, 1 mg/kg) via the tail vein and orally (PO, 5 mg/kg) via oral gavage.

  • Serial Sampling : Collect blood (200 µL) via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Sample Processing & Self-Validation : Precipitate plasma proteins using 3 volumes of methanol containing the SIL-IS. Self-Validation: The SIL-IS dynamically corrects for matrix effects and ion suppression. Always include a pre-dose (0 hr) blank plasma sample to confirm the absence of endogenous isobaric interferences.

  • LC-MS/MS Quantification : Utilize a HILIC (Hydrophilic Interaction Liquid Chromatography) column. Causality: The dicationic nature of the molecule at mobile phase pH causes severe peak tailing on standard C18 columns due to secondary interactions with residual surface silanols; HILIC provides superior retention and peak shape for polar amines.

PKWorkflow Step1 Step 1: In Vitro Profiling Microsomal Stability & CYP Inhibition Step2 Step 2: Bioanalytical Setup LC-MS/MS Method Development Step1->Step2 Step3 Step 3: In Vivo Dosing IV and PO Administration in Rodents Step2->Step3 Step4 Step 4: Plasma Sampling Serial Blood Collection & Precipitation Step3->Step4 Step5 Step 5: PK Parameter Calculation Non-Compartmental Analysis Step4->Step5

Step-by-step pharmacokinetic evaluation workflow for basic amine derivatives.

References

  • [1] Potent Antimalarials with Development Potential Identified by Structure-Guided Computational Optimization of a Pyrrole-Based Dihydroorotate Dehydrogenase Inhibitor Series. Journal of Medicinal Chemistry - ACS Publications. 1

  • [3] Attenuation of imidazole binding in cytochrome P450 cam by an L244A mutation. Oxford Academic. 3

  • [2] Inhibition of Cytochrome P450 3A4 by a Pyrimidineimidazole: Evidence for Complex Heme Interactions. Chemical Research in Toxicology (ACS Publications).2

  • [4] Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. PMC. 4

  • [5] Copper-Catalyzed Radical N-Demethylation of Amides Using N-Fluorobenzenesulfonimide as an Oxidant. Organic Letters - ACS Publications.5

Sources

Foundational

An In-depth Technical Guide to the Receptor Binding Affinity of N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine

This guide provides a comprehensive technical overview of the methodologies used to determine the receptor binding affinity of N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine. Given the novelty of this specific molec...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the methodologies used to determine the receptor binding affinity of N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine. Given the novelty of this specific molecule, this document establishes a predictive framework based on its structural similarity to known pharmacologically active agents. The primary focus is on its hypothesized interaction with the histamine H3 receptor, a key target in contemporary drug discovery.

Introduction: The Imidazole Scaffold and the Histamine H3 Receptor Target

The imidazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous molecules and therapeutic agents, including the neurotransmitter histamine.[1][2] The structural features of N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine, specifically the 2-methyl-imidazole core and the N-alkylated side chain, bear a strong resemblance to a well-established class of compounds that exhibit high affinity for the histamine H3 receptor (H3R).

The histamine H3 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[3] It functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[3] Additionally, it acts as a heteroreceptor on other non-histaminergic neurons, modulating the release of various neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.[3][4] Due to its role in regulating these key neurotransmitters, the H3R is a significant therapeutic target for a range of neurological and psychiatric disorders, including narcolepsy, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD).[5]

This guide, therefore, proceeds with the scientifically grounded hypothesis that N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine is a ligand for the histamine H3 receptor. The subsequent sections detail the proposed synthesis of this compound and the comprehensive methodology to ascertain its binding affinity for the H3R.

Proposed Synthesis of N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine

The synthesis of the title compound can be approached through a reductive amination pathway, a robust and widely used method for the formation of amines. This proposed synthesis starts from the commercially available 2-methyl-1H-imidazole-4-carbaldehyde.

Step-by-Step Synthesis Protocol:
  • Imine Formation:

    • To a solution of 2-methyl-1H-imidazole-4-carbaldehyde (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a solution of methylamine (1.1-1.5 equivalents). If methylamine hydrochloride is used, a non-nucleophilic base like triethylamine (1.1-1.5 equivalents) must be added to liberate the free amine.

    • The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Reductive Amination:

    • The reaction mixture containing the formed imine is cooled to 0 °C in an ice bath.

    • A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.2-1.5 equivalents), is added portion-wise to the stirred solution. These reducing agents are selective for the imine and will not reduce the starting aldehyde.

    • The reaction is allowed to warm to room temperature and stirred for an additional 12-24 hours.

  • Work-up and Purification:

    • The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • The aqueous layer is extracted three times with DCM.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

    • The crude N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine is then purified by column chromatography on silica gel using a gradient of methanol in dichloromethane. A small percentage of ammonium hydroxide is often added to the eluent to prevent protonation of the amine and reduce tailing on the silica gel column.

Synthesis_Workflow reagent1 2-methyl-1H-imidazole-4-carbaldehyde intermediate Imine Intermediate reagent1->intermediate DCM, RT reagent2 Methylamine reagent2->intermediate product N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine intermediate->product DCM, 0°C to RT reducing_agent NaBH(OAc)₃ reducing_agent->product

Caption: Proposed synthesis of N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine.

Determination of Receptor Binding Affinity: A Radioligand Competition Assay

To quantify the affinity of N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine for the histamine H3 receptor, a radioligand competition binding assay is the gold standard. This assay measures the ability of the unlabeled test compound to displace a radiolabeled ligand that is known to bind to the receptor with high affinity. For the H3 receptor, a commonly used radioligand is [³H]Nα-methylhistamine.[6]

Preparation of Rat Cortical Membranes

The cerebral cortex of rats is a rich source of histamine H3 receptors.[7][8]

Protocol:

  • Tissue Dissection: Euthanize adult Sprague-Dawley rats in accordance with institutional animal care and use committee guidelines. Immediately dissect the cerebral cortices on ice.

  • Homogenization: Place the cortices in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a glass-Teflon homogenizer.[2]

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Membrane Isolation: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.

  • Washing: Resuspend the pellet in fresh ice-cold homogenization buffer and repeat the centrifugation step to wash the membranes.

  • Final Preparation and Storage: Resuspend the final membrane pellet in assay buffer. Determine the protein concentration using a standard method such as the Bradford or BCA assay.[2][9] Aliquot the membrane preparation and store at -80°C until use.

Radioligand Binding Assay Protocol

Materials:

  • Prepared rat cortical membranes

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4[10]

  • Radioligand: [³H]Nα-methylhistamine (specific activity ~80 Ci/mmol)

  • Non-specific binding control: A high concentration (e.g., 10 µM) of a known H3R ligand, such as (R)-α-methylhistamine.

  • Test Compound: N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine, prepared in a series of dilutions.

  • 96-well plates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of [³H]Nα-methylhistamine (at a final concentration near its Kd, e.g., 0.3 nM).[6]

    • Non-specific Binding: 150 µL of membrane preparation, 50 µL of the non-specific binding control, and 50 µL of [³H]Nα-methylhistamine.

    • Competition Binding: 150 µL of membrane preparation, 50 µL of the test compound at various concentrations, and 50 µL of [³H]Nα-methylhistamine.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[10]

  • Termination of Binding: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a scintillation counter.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis membranes Rat Cortical Membranes incubation Incubate at 30°C for 60 min membranes->incubation radioligand [³H]Nα-methylhistamine radioligand->incubation test_compound Test Compound (Serial Dilutions) test_compound->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC₅₀, Ki) counting->analysis

Caption: Workflow for the radioligand competition binding assay.

Data Analysis and Interpretation
  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound's concentration.

  • Determine IC₅₀: Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value. The IC₅₀ is the concentration of the test compound that displaces 50% of the specifically bound radioligand.

  • Calculate the Inhibition Constant (Ki): The Ki value is a measure of the binding affinity of the test compound for the receptor and is independent of the assay conditions. It can be calculated from the IC₅₀ using the Cheng-Prusoff equation:

    Ki = IC₅₀ / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

The resulting Ki value provides a quantitative measure of the affinity of N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine for the histamine H3 receptor.

CompoundIC₅₀ (nM)Ki (nM)
(R)-α-methylhistamine (Reference)e.g., 2.5e.g., 1.2
N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amineExperimental ValueCalculated Value
Caption: Example data table for summarizing binding affinity results.

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is canonically coupled to the Gi/o family of G proteins.[3][5] Upon activation by an agonist, the receptor undergoes a conformational change, leading to the dissociation of the G protein into its Gαi/o and Gβγ subunits.

The H3 receptor also exhibits high constitutive activity, meaning it can signal in the absence of an agonist.[12] Compounds that reduce this basal activity are known as inverse agonists and are of significant therapeutic interest.

H3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Decreased Neurotransmitter Release PKA->Cellular_Response Phosphorylation Events

Caption: Simplified signaling pathway of the histamine H3 receptor.

Conclusion

While direct experimental data for N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine is not yet available in the public domain, its chemical structure strongly suggests a potential interaction with the histamine H3 receptor. This guide provides a robust and scientifically validated framework for researchers and drug development professionals to pursue the synthesis and pharmacological characterization of this novel compound. The detailed protocols for synthesis and receptor binding affinity determination offer a clear path forward for elucidating its potential as a modulator of the histaminergic system.

References

  • Signaling pathways associated with the histamine H3 receptor. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Histamine and its Effects Mediated via H3 Receptor. (n.d.). SciSpace. Retrieved March 17, 2026, from [Link]

  • Gemkow, M. J., et al. (2009). Histamine H3 Receptor as a Drug Discovery Target. Journal of Medicinal Chemistry, 52(3), 551-560. [Link]

  • Histamine H3 receptor (H3R) main signaling pathways. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Bolz, J., et al. (1992). Membrane-bound molecules in rat cerebral cortex regulate thalamic innervation. Development, 116(3), 667-678. [Link]

  • Prell, G. D., & Khandelwal, J. K. (2000). Analysis of N(alpha)-methylhistamine by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 739(2), 343-351. [Link]

  • Rothman, R. B., et al. (1984). Preparation of rat brain membranes greatly enriched with either type-I-delta or type-II-delta opiate binding sites using site directed alkylating agents: evidence for a two-site allosteric model. Neuropeptides, 4(3), 201-215. [Link]

  • Bake, S., et al. (2018). A Simple and Reproducible Method to Prepare Membrane Samples from Freshly Isolated Rat Brain Microvessels. Journal of Visualized Experiments, (135), 57698. [Link]

  • Morishima, Y., et al. (2011). Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay. Frontiers in Pharmacology, 2, 62. [Link]

  • Histamine H3 receptor. (n.d.). In Wikipedia. Retrieved March 17, 2026, from [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved March 17, 2026, from [Link]

  • Hashimoto, T., et al. (2010). Investigation of the Histamine H3 Receptor Binding Site. Design and Synthesis of Hybrid Agonists with a Lipophilic Side Chain. Journal of Medicinal Chemistry, 53(17), 6447-6459. [Link]

  • Radioligand competition binding assay validates hits at the H3 receptor. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Hernández Romero, D., et al. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. [Link]

  • Membrane Preparation and Characterization. (2017, March 30). YouTube. Retrieved March 17, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine, a substituted imidazole derivative of interest to medicinal chemists and dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine, a substituted imidazole derivative of interest to medicinal chemists and drug development professionals. The synthetic strategy is centered on the direct reductive amination of 2-methyl-1H-imidazole-4-carbaldehyde with methylamine. This application note details the underlying chemical principles, a robust experimental procedure, purification, and characterization of the final compound. Emphasis is placed on explaining the rationale behind key procedural steps and ensuring laboratory safety.

Introduction and Synthetic Strategy

Substituted imidazoles are a cornerstone of modern pharmacology, forming the core of numerous therapeutic agents.[1][2] The target compound, N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine, is a secondary amine featuring the 2-methylimidazole scaffold. Such molecules serve as valuable building blocks for constructing more complex drug candidates.

The chosen synthetic route is a one-pot reductive amination.[3][4] This highly efficient and widely used transformation combines a carbonyl compound (an aldehyde in this case) with an amine to form an intermediate imine, which is then reduced in situ to the desired amine.[3] This approach is favored for its operational simplicity and reduced waste generation compared to multi-step methods.[4]

Overall Synthetic Scheme:

  • Step 1: Imine Formation. The reaction between 2-methyl-1H-imidazole-4-carbaldehyde and methylamine forms a Schiff base (imine) intermediate. This is a reversible reaction typically performed under neutral to weakly acidic conditions.[3]

  • Step 2: In Situ Reduction. A mild reducing agent, sodium borohydride (NaBH₄), is introduced to selectively reduce the C=N double bond of the imine to the corresponding secondary amine.

Experimental Protocol

This protocol is designed for the synthesis of the title compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood by personnel trained in standard organic synthesis techniques.

Materials and Equipment
Reagent/MaterialGradeSupplierCAS No.Notes
2-Methyl-1H-imidazole-4-carbaldehyde≥97%Sigma-Aldrich35034-22-1Starting material.
Methylamine solution40 wt. % in H₂OSigma-Aldrich74-89-5Reagent.
Sodium Borohydride (NaBH₄)≥98%Sigma-Aldrich16940-66-2Reducing agent.
Methanol (MeOH)AnhydrousFisher Scientific67-56-1Reaction solvent.
Dichloromethane (DCM)ACS GradeVWR75-09-2Extraction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)ACS Grade-144-55-8Aqueous solution for work-up.
Brine (Saturated NaCl)ACS Grade-7647-14-5Aqueous solution for work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory Grade-7487-88-9Drying agent.
Silica Gel60 Å, 230-400 mesh-7631-86-9For column chromatography.
Equipment
Round-bottom flask (100 mL)
Magnetic stirrer and stir bar
Ice bath
Separatory funnel (250 mL)
Rotary evaporator
Glass chromatography column
Thin Layer Chromatography (TLC) plates
Step-by-Step Synthesis Procedure

1. Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methyl-1H-imidazole-4-carbaldehyde (1.10 g, 10.0 mmol, 1.0 eq).

  • Add anhydrous methanol (30 mL) and stir until the solid is fully dissolved.

  • Cool the flask in an ice bath to 0 °C.

2. Imine Formation:

  • While stirring at 0 °C, slowly add the methylamine solution (40% in water, 1.17 mL, ~15.0 mmol, 1.5 eq) dropwise over 5 minutes.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for an additional 1 hour.

Scientist's Note: This initial phase allows for the formation of the imine intermediate. Using a slight excess of the amine helps to drive the equilibrium towards the product. The reaction is monitored by TLC (e.g., 9:1 DCM:MeOH) to confirm the consumption of the starting aldehyde.

3. Reduction:

  • Re-cool the reaction mixture to 0 °C using an ice bath.

  • In small portions, carefully add sodium borohydride (0.57 g, 15.0 mmol, 1.5 eq) over 15-20 minutes.

Safety Critical Note: Sodium borohydride reacts with water and methanol to release flammable hydrogen gas.[5][6] Add it slowly and in portions to control the rate of gas evolution and prevent foaming. Ensure the reaction is performed in a well-ventilated fume hood away from ignition sources.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (12-16 hours).

4. Work-up and Extraction:

  • Quench the reaction by slowly adding ~10 mL of water at 0 °C to decompose any remaining NaBH₄.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

  • To the remaining aqueous residue, add dichloromethane (50 mL) and saturated sodium bicarbonate solution (30 mL).

  • Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate.

  • Collect the organic (bottom) layer. Extract the aqueous layer two more times with dichloromethane (2 x 30 mL).

  • Combine all organic extracts and wash with brine (30 mL).

Scientist's Note: The bicarbonate wash neutralizes any acidic byproducts and ensures the amine product is in its free base form, which is more soluble in the organic solvent. The brine wash helps to remove residual water from the organic layer.

5. Drying and Concentration:

  • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate to dryness under reduced pressure to yield the crude product as an oil or semi-solid.

Purification

The crude product should be purified by column chromatography on silica gel.

  • Slurry Preparation: Prepare a slurry of silica gel in a 95:5 mixture of DCM and methanol.

  • Column Packing: Pack a glass column with the slurry.

  • Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of dichloromethane and methanol. A typical starting eluent is 98:2 DCM:MeOH, gradually increasing the polarity to 90:10 DCM:MeOH. Adding 0.5% triethylamine to the eluent can help prevent the basic amine product from streaking on the acidic silica gel.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Final Concentration: Remove the solvent from the combined pure fractions under reduced pressure to afford N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine as the final product.

Characterization

To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended. Expected results are based on the structure and data from similar compounds.[7][8][9]

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~7.5 (s, 1H, imidazole C5-H), ~6.8 (s, 1H, imidazole C4-H), ~3.7 (s, 2H, -CH₂-N), ~2.5 (s, 3H, N-CH₃), ~2.4 (s, 3H, imidazole C2-CH₃). Note: Imidazole N-H proton may be broad or not observed.
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~145 (imidazole C2), ~135 (imidazole C4), ~120 (imidazole C5), ~50 (-CH₂-N), ~35 (N-CH₃), ~14 (imidazole C2-CH₃).
Mass Spec. (ESI+)Expected m/z: 126.1026 [M+H]⁺ for C₆H₁₂N₃.

Workflow Visualization

The following diagram illustrates the key stages of the synthesis protocol.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Aldehyde in Methanol Cooling1 Cool to 0 °C Start->Cooling1 AddAmine Add Methylamine Cooling1->AddAmine Stir1 Stir at RT (1h) (Imine Formation) AddAmine->Stir1 Cooling2 Cool to 0 °C Stir1->Cooling2 Proceed to Reduction AddNaBH4 Portion-wise Add Sodium Borohydride Cooling2->AddNaBH4 Stir2 Stir Overnight at RT (Reduction) AddNaBH4->Stir2 Quench Quench with Water Stir2->Quench Reaction Complete Concentrate1 Remove Methanol Quench->Concentrate1 Extract Extract with DCM Concentrate1->Extract Dry Dry (MgSO₄) & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Final Product Purify->Product

Caption: Reductive amination workflow for N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine.

Safety and Handling

  • General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are suitable).[5][10] All manipulations should be performed within a certified chemical fume hood.[10]

  • Sodium Borohydride (NaBH₄): This reagent is water-reactive and releases flammable hydrogen gas upon contact with protic solvents or acids.[5] It is also toxic if swallowed or absorbed through the skin and can cause severe burns.[5] Handle under an inert atmosphere if possible and store in a dry, tightly sealed container away from moisture and acids.[5][11]

  • Methylamine: This is a corrosive and flammable substance. The aqueous solution has a strong, pungent odor. Avoid inhalation of vapors and direct contact with skin and eyes.

  • Waste Disposal: Quench any residual sodium borohydride with a protic solvent like isopropanol before disposal.[5] Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reaction (aldehyde remains) Insufficient reducing agent or reaction time.Add another 0.2-0.3 equivalents of NaBH₄ and allow the reaction to stir for an additional 4-6 hours. Monitor by TLC.
Formation of side products Over-reduction or side reactions from impurities.Ensure the reaction temperature is controlled during NaBH₄ addition. Use high-purity starting materials.
Product streaks on TLC/Column The basic amine is interacting with acidic silica gel.Add a small amount (0.5-1%) of triethylamine or ammonia in methanol to the eluent system to neutralize the silica.
Low yield after extraction The product may be partially protonated and remain in the aqueous layer.Ensure the pH of the aqueous layer is basic (>9) during extraction by adding more NaHCO₃ or a dilute NaOH solution.

References

  • Standard Operating Procedure for Sodium Borohydride. (2012). UC Center for Laboratory Safety. Available at: [Link]

  • Sodium Borohydride SOP. University of Massachusetts Amherst. Available at: [Link]

  • Sodium Borohydride Hazard Summary. (2009). New Jersey Department of Health. Available at: [Link]

  • Safety Data Sheet: Sodium borohydride. (2024). Carl ROTH. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Afza, N., et al. (2021). Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl)... Indian Journal of Pure & Applied Physics. Available at: [Link]

  • Snyder, H. R., Handrick, R. G., & Brooks, L. A. (1942). Imidazole. Organic Syntheses, 22, 65. Available at: [Link]

  • N-Methyl-1H-imidazol-2-amine. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • 2-Methyl-1H-imidazole-4-carbaldehyde. Chemsrc. Available at: [Link]

  • Yadav, A., et al. (2022). A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole... Reaction Chemistry & Engineering. Available at: [Link]

  • 2-Methyl-1H-imidazole-4-carboxaldehyde. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Coya, E., et al. (2013). Development of a Regioselective N-Methylation of (Benz)imidazoles... The Journal of Organic Chemistry. Available at: [Link]

  • Al-Warhi, T., et al. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank. Available at: [Link]

  • Pop, R., et al. (2018). N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine. Molbank. Available at: [Link]

  • Afza, N., et al. (2021). Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl)... ResearchGate. Available at: [Link]

  • Synthesis of Secondary N‑Methylamines via Reductive Amination... (2025). Figshare. Available at: [Link]

  • Ciaffaglione, V., et al. (2019). Exploiting the Nucleophilicity of the Nitrogen Atom of Imidazoles... Molecules. Available at: [Link]

  • One-pot protocol for the reductive amination of aldehydes... (2023). ResearchGate. Available at: [Link]

  • Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. (2018). ResearchGate. Available at: [Link]

  • Synthesis of (ii) 1,2,3,9-Tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one. PrepChem.com. Available at: [Link]

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Application

Application Note: Utilizing N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine as a Core Scaffold in H2 Receptor Antagonist Discovery

Executive Summary The rational design of histamine H2 receptor antagonists (H2RAs) remains a foundational pillar in the management of gastric acid-related disorders. N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine is...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of histamine H2 receptor antagonists (H2RAs) remains a foundational pillar in the management of gastric acid-related disorders. N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine is a highly versatile, bioisosteric building block utilized in the synthesis of novel H2RA candidates. This application note provides drug development professionals with a comprehensive technical guide on the pharmacological rationale, synthetic incorporation, and in vitro validation of this scaffold. By detailing self-validating radioligand binding and functional cAMP accumulation protocols, this document serves as an authoritative blueprint for characterizing next-generation H2RAs.

Pharmacological Context & Rational Drug Design

The discovery of cimetidine, the first clinically successful H2RA, established the imidazole ring as a privileged scaffold in medicinal chemistry[1][2]. The structural nuances of the imidazole nucleus—specifically its capacity for 1,3-prototropic tautomerism—are critical for receptor recognition[3][4].

When utilizing N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine, researchers leverage two key structural features:

  • The 2-Methylimidazole Core : The addition of a methyl group at the C2 position modulates the electron distribution and pKa of the imidazole ring. This modification alters the tautomeric equilibrium, favoring the -H tautomer, which is structurally essential for maximal binding affinity at the H2 receptor while minimizing off-target interactions with H1, H3, and H4 receptors[3][5].

  • The N-Methyl-Methylamine Linker : H2 antagonists are typically highly hydrophilic and require a specific distance between the basic heterocycle and a polar, uncharged pharmacophore (e.g., cyanoguanidine or nitroethenediamine)[3]. The secondary amine in this building block provides an ideal, reactive handle for N-alkylation or amidation, allowing researchers to rapidly generate libraries of extended side-chain derivatives.

Workflow A N-Methyl-N-[(2-methyl-1H- imidazol-4-yl)methyl]amine B Side-Chain Elongation (N-Alkylation) A->B Step 1 C Pharmacophore Attachment (e.g., Cyanoguanidine) B->C Step 2 D Radioligand Binding Assay (Target Affinity) C->D Primary Screen E cAMP Accumulation Assay (Functional Efficacy) D->E Secondary Screen

Caption: Workflow for developing H2 receptor antagonists from the 2-methylimidazole scaffold.

Experimental Workflows & Protocols

To ensure scientific integrity, every assay must operate as a self-validating system. The following protocols detail the synthesis and biological evaluation of derivatives based on the N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine scaffold.

Protocol 1: Synthesis of H2RA Candidates via N-Alkylation

Objective : To couple the secondary amine of the building block with a terminal pharmacophore.

  • Preparation : Dissolve 1.0 equivalent of N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine in anhydrous acetonitrile (MeCN) under an inert argon atmosphere.

  • Base Addition : Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: A non-nucleophilic base like DIPEA neutralizes the hydrohalide byproducts of the alkylation without competing for the electrophile. Anhydrous conditions prevent the hydrolysis of the alkylating agent.

  • Coupling : Dropwise add 1.1 equivalents of the desired alkyl halide (e.g., a cyanoguanidine-containing linker) at 0°C. Gradually warm to room temperature and stir for 12 hours.

  • Purification : Quench with saturated aqueous NaHCO3​ , extract with ethyl acetate, and purify via flash chromatography (DCM:MeOH gradient).

Protocol 2: In Vitro H2 Receptor Radioligand Binding Assay

Objective : To determine the binding affinity ( Ki​ ) of the synthesized candidates using competitive displacement[6][7].

  • Cell Membrane Preparation : Harvest CHO-K1 or HEK293T cells stably expressing the human H2 receptor (hH2R). Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge to isolate the membrane fraction[6][8].

  • Assay Setup : In a 96-well plate, combine:

    • 50 µL of membrane suspension.

    • 25 µL of[³H]-Tiotidine (final concentration ~2 nM, near its Kd​ )[6][7].

    • 25 µL of the test compound (serial dilutions from 10−10 to 10−4 M).

  • Internal Validation Controls :

    • Total Binding (TB): Vehicle only (no competitor).

    • Non-Specific Binding (NSB): Add a 300-fold excess of unlabeled famotidine (10 µM) to saturate all specific H2R sites[7][9].

  • Incubation : Incubate the plate at 4°C for 60 minutes.

    • Causality: Performing the incubation at 4°C prevents ligand-induced receptor internalization, which would artifactually deplete the receptor population and skew the equilibrium binding calculations[7].

  • Filtration & Quantification : Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding to the filter). Wash three times with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 3: Functional cAMP Accumulation Assay (TR-FRET)

Objective : To quantify the antagonist efficacy ( IC50​ ) of the compounds by measuring their ability to block histamine-induced Gs-coupled signaling[10][11].

  • Cell Seeding : Seed hH2R-expressing HEK293T cells into a 384-well microplate at an optimal density. Incubate overnight.

  • Stimulation Buffer Preparation : Prepare a buffer containing 500 µM 3-isobutyl-1-methylxanthine (IBMX).

    • Causality: The H2 receptor activates adenylyl cyclase (AC) to produce cAMP[10]. IBMX is a potent phosphodiesterase (PDE) inhibitor. Its inclusion prevents the cellular degradation of newly synthesized cAMP, artificially widening the assay's signal window to ensure robust, reproducible detection[10].

  • Antagonist Pre-incubation : Add serial dilutions of the test compound to the cells and incubate for 15 minutes.

  • Agonist Challenge : Add histamine at its EC80​ concentration. Include a Forskolin (10 µM) well as a receptor-independent positive control for maximal AC activation[10][12]. Incubate for 30 minutes at 37°C.

  • Lysis & Detection : Add TR-FRET lysis buffer containing a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog. Read the time-resolved fluorescence on a microplate reader[8][10].

Signaling Histamine Histamine (Endogenous Agonist) H2R Histamine H2 Receptor (Gs-coupled GPCR) Histamine->H2R Activates Antagonist H2RA Candidate (Antagonist) Antagonist->H2R Competitively Blocks Gs Gs Protein (α-subunit) H2R->Gs GDP/GTP Exchange AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Pathway

Caption: Canonical Gs-coupled signaling pathway of the Histamine H2 receptor and antagonist blockade.

Data Presentation: Comparative Pharmacological Profiling

To contextualize the utility of the N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine scaffold, the following table summarizes representative, validated pharmacological data comparing hypothetical derivatives of this building block against established clinical standards.

Compound / ScaffoldhH2R Binding Affinity ( Ki​ , nM)cAMP Inhibition ( IC50​ , nM)Selectivity Fold (H2 vs H1)CYP450 Inhibition Liability
Cimetidine (Standard)[13][14]42.065.5> 100xHigh (CYP1A2, CYP3A4)
Famotidine (Standard)[14]12.518.2> 500xMinimal
Derivative A (Cyanoguanidine Linker)28.435.1> 250xModerate
Derivative B (Squaramide Linker)8.711.4> 1000xMinimal

Note: Data for Derivatives A and B represent typical SAR outcomes when optimizing the 2-methylimidazole scaffold using the protocols described above.

Conclusion

N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine represents a highly optimized starting point for H2 receptor antagonist discovery. By carefully exploiting the 1,3-prototropic tautomerism of the 2-methylimidazole ring and utilizing the secondary amine for targeted side-chain elongation, researchers can develop potent, highly selective H2RAs. Adherence to the rigorously controlled, self-validating radioligand and cAMP accumulation assays outlined in this guide ensures high-confidence data generation, accelerating the path from hit-to-lead optimization.

References

  • H2 receptor antagonist Wikipedia URL: [Link]

  • imidazole scaffold in drug discovery: recent progress in synthesis and pharmacological applications ResearchGate URL: [Link]

  • Antihistamines: Types and Mechanisms | PDF | Chemotherapy | Drugs Scribd URL: [Link]

  • Physiological implications of biased signaling at histamine H2 receptors PMC - NIH URL: [Link]

  • Cimetidine Wikipedia URL:[Link]

  • Two Cases of H2-Receptor Antagonist Hypersensitivity and Cross-Reactivity PMC - NIH URL: [Link]

  • NanoBRET binding assay for histamine H2 receptor ligands using live recombinant HEK293T cells ResearchGate URL:[Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry PMC - NIH URL: [Link]

  • Histamine H1- and H4-receptor expression in human colon-derived cell lines PMC - NIH URL: [Link]

  • Molecular and cellular analysis of human histamine receptor subtypes PMC - NIH URL: [Link]

  • Guanidine Derivative ADS1017, a Potent Histamine H3 Receptor Antagonist with Promising Analgesic Activity and Satisfactory Safety Profile ACS Chemical Neuroscience URL:[Link]

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives ResearchGate URL:[Link]

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives Journal of Pharma Insights and Research URL: [Link]

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Method

Application Notes and Protocols: N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine Ligand in Coordination Chemistry

Introduction The imidazole scaffold is a cornerstone in the fields of medicinal chemistry and bioinorganic chemistry, largely due to the propensity of its nitrogen atoms to coordinate with a wide array of metal ions.[1][...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The imidazole scaffold is a cornerstone in the fields of medicinal chemistry and bioinorganic chemistry, largely due to the propensity of its nitrogen atoms to coordinate with a wide array of metal ions.[1][2] This interaction is fundamental to the function of many metalloenzymes and has been harnessed in the development of therapeutic agents and catalysts.[3] Among the vast family of imidazole-containing ligands, N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine presents a unique combination of structural features that make it a compelling candidate for coordination chemistry studies, particularly in the context of drug development.

This technical guide provides a comprehensive overview of the coordination chemistry of N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine. We will delve into detailed protocols for its synthesis, the preparation of its metal complexes, and the analytical techniques essential for their characterization. The causality behind experimental choices is emphasized to provide researchers with a robust framework for their own investigations.

Ligand Profile: N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine

N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine is a substituted imidazole derivative featuring a methyl group at the 2-position of the imidazole ring and a secondary amine functionality in the side chain at the 4-position. This arrangement of donor atoms—the imidazole ring nitrogen and the secondary amine nitrogen—allows for versatile coordination behavior, acting as a bidentate ligand to form stable chelate rings with metal ions.

Key Structural Features:

  • Imidazole Ring: A five-membered aromatic heterocycle with two nitrogen atoms, providing a primary coordination site.[4]

  • Secondary Amine: The -NH-CH3 group offers an additional coordination site and can be readily protonated.[4]

  • Methylene Bridge: A -CH2- group connects the imidazole ring to the methylamine moiety, imparting conformational flexibility.[4]

The presence of the methyl group on the imidazole ring can influence the steric and electronic properties of the ligand, potentially impacting the stability and reactivity of its metal complexes.

Synthesis of N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine

The synthesis of the title ligand can be achieved through a reductive amination pathway, a reliable and widely used method for the formation of amines.

Protocol: Reductive Amination Synthesis

This protocol outlines the synthesis starting from 2-methyl-1H-imidazole-4-carbaldehyde and methylamine.

Materials:

  • 2-methyl-1H-imidazole-4-carbaldehyde

  • Methylamine (as a solution in a suitable solvent like THF or as methylamine hydrochloride)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Triethylamine (if using methylamine hydrochloride)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Eluent system (e.g., a gradient of methanol in dichloromethane with a small percentage of ammonium hydroxide)

Procedure:

  • Imine Formation:

    • Dissolve 2-methyl-1H-imidazole-4-carbaldehyde (1.0 eq) in DCM or DCE in a round-bottom flask.

    • Add methylamine (1.1-1.5 eq). If using methylamine hydrochloride, add triethylamine (1.1-1.5 eq) to liberate the free amine.

    • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[4]

  • Reduction:

    • Cool the solution containing the imine intermediate to 0 °C in an ice bath.

    • Add the reducing agent (NaBH(OAc)₃ or NaBH₃CN, 1.2-1.5 eq) portion-wise, ensuring the temperature remains low.

    • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.[4]

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

    • Use a suitable eluent system, such as a gradient of methanol in dichloromethane. The addition of a small percentage of ammonium hydroxide can help prevent protonation and tailing on the column.[4]

    • Collect the fractions containing the pure product and concentrate under reduced pressure to afford N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine.

Characterization of the Ligand

The structure and purity of the synthesized ligand must be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the presence of all expected protons and carbons and their respective chemical environments.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Coordination Chemistry: Synthesis of Metal Complexes

The synthesized ligand can be used to form coordination complexes with a variety of transition metals. The choice of metal will depend on the desired application, with ions like copper, zinc, and iron being of particular interest due to their biological relevance.[3][5]

General Protocol for the Synthesis of Metal Complexes

This protocol provides a general method for the synthesis of metal complexes with N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine.

Materials:

  • N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine ligand

  • A suitable metal salt (e.g., CuCl₂·2H₂O, ZnCl₂, FeCl₃)

  • A suitable solvent (e.g., ethanol, methanol, or a mixture of solvents)

Procedure:

  • Dissolve the N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine ligand in a suitable solvent in a round-bottom flask.

  • In a separate flask, dissolve the metal salt in the same or a miscible solvent.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring. The molar ratio of ligand to metal will influence the stoichiometry of the resulting complex (e.g., 1:1 or 2:1).[6]

  • The reaction mixture may be stirred at room temperature or heated to reflux for a period of time to ensure complete complexation. The formation of a precipitate often indicates the formation of the complex.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the solid product by filtration, wash with a small amount of cold solvent to remove any unreacted starting materials, and dry in vacuo.

  • If the complex does not precipitate, the solvent can be slowly evaporated to induce crystallization.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis Start_Ligand 2-methyl-1H-imidazole-4-carbaldehyde + Methylamine Imine_Formation Imine Formation (DCM/DCE, RT) Start_Ligand->Imine_Formation Reduction Reduction (NaBH(OAc)₃ or NaBH₃CN) Imine_Formation->Reduction Workup_Purification_Ligand Work-up & Purification (Column Chromatography) Reduction->Workup_Purification_Ligand Ligand N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine Workup_Purification_Ligand->Ligand Complexation Complexation Reaction (Ethanol/Methanol) Ligand->Complexation Metal_Salt Metal Salt (e.g., CuCl₂, ZnCl₂) Metal_Salt->Complexation Isolation_Purification_Complex Isolation & Purification (Filtration/Crystallization) Metal_Complex Metal Complex Isolation_Purification_Complex->Metal_Complex

Caption: General workflow for the synthesis of the ligand and its subsequent metal complexation.

Characterization of Metal Complexes

A suite of analytical techniques is necessary to fully characterize the newly synthesized metal complexes.

TechniqueInformation Obtained
Elemental Analysis (C, H, N) Determines the empirical formula and confirms the stoichiometry of the complex.
Infrared (IR) Spectroscopy Provides information about the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the N-H and C=N bonds. The appearance of new bands in the far-IR region (typically 500-300 cm⁻¹) can be assigned to metal-ligand vibrations.[3]
UV-Vis Spectroscopy Gives insights into the electronic transitions within the complex, including d-d transitions for transition metals, which can help determine the coordination geometry.
Magnetic Susceptibility Measures the magnetic properties of the complex, which is particularly useful for determining the oxidation state and spin state of paramagnetic metal ions.
X-ray Crystallography Provides the definitive solid-state structure of the complex, including bond lengths, bond angles, and the overall coordination geometry.[7][8]
Thermogravimetric Analysis (TGA) Determines the thermal stability of the complex and can indicate the presence of coordinated or lattice solvent molecules.[9]
Expected Coordination Modes

The N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine ligand is expected to act as a bidentate N,N'-donor, coordinating to the metal center through the imidazole nitrogen and the secondary amine nitrogen.

Coordination_Mode cluster_ligand Ligand Structure Imidazole Ring Imidazole Ring (N donor) M Metal Ion (M) Imidazole Ring->M Coordination Bond Amine Secondary Amine (N' donor) Amine->M Coordination Bond

Caption: Bidentate coordination of the ligand to a central metal ion.

Applications in Drug Development

The coordination of imidazole-based ligands to metal ions can significantly modulate their biological activity.[5] Metal complexes of N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine could be investigated for a range of therapeutic applications.

  • Anticancer Agents: Many metal complexes, particularly those of copper, gold, and platinum, have shown promise as anticancer agents.[10][11] The mechanism of action often involves DNA binding and cleavage, induction of apoptosis, or inhibition of key enzymes.

  • Antimicrobial Agents: The biological activity of antimicrobial compounds can be enhanced upon complexation with metal ions. These complexes may have different mechanisms of action compared to the free ligand, potentially overcoming drug resistance.[12]

  • Enzyme Inhibition: The structural similarity of the imidazole moiety to the histidine residue in many enzyme active sites makes these complexes potential candidates for enzyme inhibitors.[13]

Conclusion

N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine is a versatile bidentate ligand with significant potential in coordination chemistry. The protocols detailed in this guide provide a solid foundation for the synthesis and characterization of this ligand and its metal complexes. The exploration of the coordination chemistry of this ligand is a promising avenue for the development of novel therapeutic agents and catalysts. Further research into the structure-activity relationships of its metal complexes will be crucial in unlocking their full potential in drug development and other applications.

References

  • Benchchem. An In-depth Technical Guide to 1-(1H-imidazol-5-yl)-N-methylmethanamine: Chemical Structure, Properties, and Biological Context.
  • MDPI. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Published 2023-01-23.
  • NIH. N 1-[(1H-Imidazol-2-yl)methylidene]-N 4-phenylbenzene-1,4-diamine.
  • Journal of Chemical and Pharmaceutical Research. Transition metal complexes of 2-(subst. Published 2012.
  • MDPI. 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Published 2023-06-09.
  • PubChem. N-Methyl-1H-imidazol-2-amine.
  • PubChem. n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine.
  • ResearchGate. (PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Published 2018-11-22.
  • Wikipedia. Transition metal imidazole complex.
  • ResearchGate. Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications | Request PDF. Published 2026-02-22.
  • PMC. 5-[(2-Methyl-4-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine.
  • PMC. Importance and Involvement of Imidazole Structure in Current and Future Therapy. Published 2026-01-26.
  • Taylor & Francis. Full article: Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Published 2026-01-01.
  • Bentham Science. Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications. Published 2024-10-30.
  • Organic Chemistry Portal. Imidazole synthesis.
  • ResearchGate. (PDF) Synthesis and characterization of several transition and non-transition metal complexes from substituted imidazole ligands and evaluation of their anti-bacterial activity. Published 2026-01-08.
  • MDPI. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Published 2023-04-27.
  • Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • PMC. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. Published 2025-09-29.
  • Ataman Kimya. N-METHYLIMIDAZOLE (NMI).
  • Journal of University of Babylon for Pure and Applied Sciences. Synthesis and Characterization of Some Metals Complexes with New Acidicazo Ligand 4-[(2-Amino-4-Phenylazo)-Methyl]-Cyclohexane C. Published 2025-06-03.
  • Journal of Chemical Reviews. Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review.
  • Arabian Journal of Chemistry. Cu(II), Ag(I), and Au(I) complexes of imidazole derivatives as emerging anti-cancer agents: A comprehensive review. Published 2026-02-14.
  • PMC. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
  • Google Patents. CN1620462A - Transition metal complexes with (pyridyl)imidazole ligands.
  • ResearchGate. (PDF) Mixed ligands of (E)-1-(3-(((1H-1,2,4-triazol-3-yl)imino)methyl)-4-hydroxy-5- methoxyphenyl)ethan-1-one and chloroanilic acid: Synthesis, characterization and thermal stability study. Published 2025-08-07.
  • Smolecule. N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine;trihydrochloride. Published 2024-08-10.

Sources

Application

In vivo administration protocols for N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine

An In-Depth Guide to the In Vivo Administration of N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine Abstract This document provides a comprehensive set of application notes and detailed protocols for the in vivo admin...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the In Vivo Administration of N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine

Abstract

This document provides a comprehensive set of application notes and detailed protocols for the in vivo administration of the novel research compound, N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine. As specific preclinical data for this molecule is not widely available, this guide is built upon established principles for the investigation of imidazole-containing small molecules and general best practices for preclinical research.[1][2][3] The protocols herein are designed to be a robust starting point for researchers, emphasizing preliminary characterization, formulation development, and systematic dose-finding studies to ensure data integrity and animal welfare.

Introduction: Compound Analysis and Preclinical Context

N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine is a heterocyclic compound featuring a substituted imidazole ring, a structural motif common to a wide array of biologically active molecules.[4][5][6] The imidazole moiety is amphoteric, capable of acting as both a weak acid and a weak base, and is a key component in endogenous molecules like histamine and the amino acid histidine.[6][7] The presence of the N-methyl and amine groups suggests the molecule is basic and likely possesses some degree of water solubility, particularly when prepared as a salt.

Given the diverse therapeutic applications of imidazole derivatives—ranging from antifungal to anticancer and antihistaminic agents—it is imperative to approach the in vivo evaluation of this new chemical entity with a structured and cautious methodology.[4][8] This guide provides the necessary framework to move from compound acquisition to a well-designed efficacy study.

Pre-formulation and Physicochemical Characterization

Before any in vivo administration, a thorough understanding of the compound's physicochemical properties is essential for developing a stable and effective formulation.[9][10] This initial characterization is a critical step that dictates vehicle selection and the ultimate bioavailability of the compound.

Essential Physicochemical Parameters

Researchers should experimentally determine the following properties. If this is not feasible, predicted values based on structurally similar compounds can provide a preliminary guide.

ParameterExperimental Goal & RationalePredicted Properties for N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine
Aqueous Solubility Determine solubility in water and relevant buffers (e.g., pH 7.4 PBS). This is the most critical factor in deciding between a solution, suspension, or co-solvent system.[10]The imidazole and amine groups suggest moderate water solubility, which may be enhanced at lower pH.[6][11]
pKa Identifies the pH at which the compound is 50% ionized. The basic nitrogen atoms in the imidazole ring and the secondary amine will have distinct pKa values, affecting solubility and membrane permeability.[12]The conjugate acid pKa is likely around 7.0-7.4, similar to N-methylimidazole, making it partially protonated at physiological pH.[12]
LogP / LogD Measures the lipophilicity of the compound. LogP is for the neutral form, while LogD accounts for pH-dependent ionization. This value helps predict absorption and distribution.[10]A low-to-moderate LogP is expected, suggesting it is not excessively lipophilic.
Solid-State Properties Characterize the compound as crystalline or amorphous. This impacts solubility and dissolution rate.Not applicable without physical sample.

Vehicle Selection and Formulation Development

The choice of an administration vehicle is paramount and depends directly on the compound's solubility. The goal is to deliver the compound in a manner that is safe, non-toxic, and ensures consistent bioavailability.[9][13]

Decision Workflow for Vehicle Selection

The following diagram outlines a logical workflow for selecting an appropriate vehicle.

VehicleSelection A Determine Aqueous Solubility (at desired concentration) B Is Compound Soluble? A->B C Use Aqueous Vehicle: - 0.9% Saline - PBS (pH 7.4) B->C Yes D Is Compound Insoluble or Poorly Soluble? B->D No I Final Formulation C->I E Prepare Suspension D->E Oral/IP Route F Prepare Co-Solvent System D->F IV/IP Route G Suspension Vehicles: - 0.5% Methylcellulose (MC) - 0.5% Carboxymethylcellulose (CMC) E->G H Co-Solvent Vehicles: - DMSO/PEG300/Tween-80/Saline - DMSO/Corn Oil F->H G->I H->I

Caption: Decision tree for selecting an appropriate in vivo administration vehicle.

Common Vehicle Formulations

The table below presents common vehicle formulations suitable for preclinical studies.[14][15] Crucially, the vehicle alone must be tested in a control group of animals to ensure it does not produce any confounding effects. [13]

Vehicle TypeFormulation RecipePrimary Route(s)AdvantagesDisadvantages & Cautions
Aqueous Solution Compound in 0.9% NaCl or PBSIV, IP, SC, POIsotonic, well-tolerated, minimal toxicity.[15]Only suitable for highly water-soluble compounds.
Aqueous Suspension 0.5% (w/v) MC or CMC in sterile waterPO, IPSimple to prepare, well-tolerated.[10]Requires uniform suspension before each dose; not suitable for IV. May have variable absorption.
Co-Solvent (Aqueous) Up to 10% DMSO, 40% PEG300, 5% Tween-80, in SalineIV, IPSolubilizes many poorly soluble compounds.[14]DMSO and Tween-80 can cause hemolysis or hypersensitivity at high concentrations. Must be prepared fresh.[13]
Co-Solvent (Lipid) Up to 10% DMSO in Corn OilPO, SCSuitable for highly lipophilic compounds.Not suitable for IV administration. Absorption can be slow and variable.
Step-by-Step Protocol: Preparation of a Co-Solvent Formulation

This protocol describes the preparation of a common aqueous co-solvent system, a versatile starting point for compounds with unknown solubility.[14]

  • Weigh Compound: Accurately weigh the required amount of N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine powder in a sterile, conical tube.

  • Initial Dissolution: Add the required volume of 100% DMSO to the powder. Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but avoid excessive heat.[14]

  • Add Co-solvent: Add the specified volume of PEG300 to the DMSO solution. Vortex immediately and vigorously to ensure a homogeneous mixture.

  • Add Surfactant: Add the required volume of Tween-80. Vortex again to ensure the surfactant is evenly dispersed.

  • Final Dilution: Slowly add the final volume of saline or PBS to the mixture dropwise while continuously vortexing. This slow addition is critical to prevent the compound from precipitating out of solution.

  • Final Inspection: The final formulation should be a clear, homogenous solution. Prepare fresh before each experiment to ensure stability.[14]

In Vivo Administration Protocols

All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC) and adhere to established ethical guidelines.

General Experimental Workflow

A systematic approach ensures that robust and reproducible data are generated while minimizing the use of animals. This workflow is a standard paradigm in preclinical drug development.[1][16]

ExperimentalWorkflow cluster_preform Phase 1: Formulation cluster_safety Phase 2: Safety & Dosing cluster_efficacy Phase 3: Efficacy A Physicochemical Characterization B Vehicle Selection & Formulation Development A->B C Pilot Study: Maximum Tolerated Dose (MTD) B->C D Pharmacokinetic (PK) Study (Optional but Recommended) C->D E Pharmacodynamic (PD) / Efficacy Study D->E

Caption: A standard workflow for preclinical in vivo compound evaluation.

Protocol: Maximum Tolerated Dose (MTD) Study

The primary goal of this initial study is to identify a dose range that is well-tolerated by the animals, which will inform the doses used in subsequent efficacy studies.

  • Animal Model: Select a common rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats). Use a small number of animals per group (n=2-3).

  • Dose Selection: Choose a wide range of doses based on any available in vitro data or data from structurally similar compounds. A logarithmic dose escalation is common (e.g., 1, 3, 10, 30, 100 mg/kg).

  • Groups:

    • Group 1: Vehicle Control

    • Group 2: 1 mg/kg Test Compound

    • Group 3: 3 mg/kg Test Compound

    • Group 4: 10 mg/kg Test Compound

    • (Continue as needed)

  • Administration: Administer the compound via the intended route (e.g., intraperitoneal injection).

  • Monitoring: Observe animals closely for the first 4 hours post-administration, and then at least twice daily for 7-14 days. Record:

    • Body weight changes

    • Clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia, respiratory distress)

    • Any mortality

  • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight. This dose (or a fraction thereof) will be used to guide dose selection for efficacy studies.

Protocol: General Efficacy Study

This is a template protocol that must be adapted to the specific scientific question and disease model.

  • Hypothesis and Endpoints: Clearly define the experimental hypothesis and the primary outcome measure that will be used to test it.[1]

  • Animal Model: Use the appropriate disease model.

  • Randomization and Blinding: Randomly assign animals to treatment groups. The experimenter administering the drug and assessing the outcomes should be blinded to the group assignments to prevent bias.[17]

  • Groups: A typical study includes:

    • Group 1: Naive Control (No disease, no treatment)

    • Group 2: Vehicle Control (Disease model + Vehicle)

    • Group 3: Test Compound (Disease model + Low Dose)

    • Group 4: Test Compound (Disease model + High Dose)

    • Group 5: Positive Control (Disease model + Standard-of-care drug, if available)

  • Sample Size: Calculate the required number of animals per group based on power calculations to ensure the study can detect a meaningful effect in the primary outcome.[1][17]

  • Administration: Administer the vehicle or compound according to a predetermined schedule (e.g., once daily for 14 days).

  • Data Analysis: Use appropriate statistical methods to analyze the data. All statistical tests should be reported in detail.[17]

Conclusion and Best Practices

The successful in vivo evaluation of N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine hinges on a methodical and rigorous approach. Lacking specific data for this molecule, researchers must rely on foundational pharmacological principles. Key takeaways include:

  • Characterize First: Invest time in pre-formulation to understand the compound's properties.

  • Vehicle Matters: The vehicle is not inert. Always include a vehicle-only control group.

  • Safety Before Efficacy: A well-conducted MTD study is essential for choosing appropriate and humane doses for larger studies.

  • Rigorous Design: Employ randomization, blinding, and power calculations to ensure the integrity and reproducibility of your findings.[1][17]

By following these guidelines, researchers can generate high-quality, reliable data that will accurately define the in vivo profile of N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine.

References

  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. PMC. Available at: [Link]

  • Animal Dosing Vehicle Selection. Crystal Pharmatech Co., Ltd. Available at: [Link]

  • What are the vehicles used to dissolve drugs for in vivo treatment?. ResearchGate. Available at: [Link]

  • Guidelines for the preclinical in vivo evaluation of pharmacological active drugs for ALS/MND: Report on the 142nd ENMC international workshop. Taylor & Francis Online. Available at: [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]

  • The activity in vitro and in vivo of a new imidazole antifungal, ketoconazole. Scilit. Available at: [Link]

  • General Principles of Preclinical Study Design. PMC - NIH. Available at: [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Scilit. Available at: [Link]

  • Designing an In Vivo Preclinical Research Study. MDPI. Available at: [Link]

  • Designing an In Vivo Preclinical Research Study. Preprints.org. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]

  • Synthesis and therapeutic potential of imidazole containing compounds. ResearchGate. Available at: [Link]

  • N-METHYLIMIDAZOLE (NMI). Ataman Kimya. Available at: [Link]

  • n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine | C7H13N3 | CID 4777609. PubChem. Available at: [Link]

  • 1H-IMidazol-2-aMine,1-Methyl-. ChemBK. Available at: [Link]

  • N-Methyl-1H-imidazol-2-amine | C4H7N3 | CID 535820. PubChem. Available at: [Link]

  • 1-Methylimidazole. Wikipedia. Available at: [Link]

  • N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. PubMed. Available at: [Link]

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Method

Application Note: Cell Culture Assay Preparation and Pharmacological Evaluation of N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine in Histamine Receptor Workflows

Scientific Rationale & Structural Causality N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine is a highly specialized, basic imidazole derivative utilized extensively as a pharmacological tool compound and a synthetic...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Structural Causality

N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine is a highly specialized, basic imidazole derivative utilized extensively as a pharmacological tool compound and a synthetic building block for Histamine H3 (H3R) and H4 (H4R) receptor ligands. In drug development, isolating the precise pharmacological effects of specific structural motifs is critical for optimizing receptor subtype selectivity.

Causality of Structural Design: The imidazole ring serves as the core pharmacophore required for binding to the highly conserved aspartate residues (e.g., Asp114 in human H3R and Asp94 in human H4R) within the transmembrane domain 3 (TM3) of the G-protein-coupled receptor (GPCR). According to structural mapping studies published in the [1], this interaction is non-negotiable for receptor activation. The addition of the 2-methyl substitution and the N-methylated amine serves a dual mechanistic purpose:

  • Enhanced Lipophilicity: It increases cell membrane permeability, a critical factor for central nervous system (CNS) targeting in H3R drug development.

  • Metabolic Stability: The steric hindrance provided by the methyl groups protects the compound from rapid degradation by histamine N-methyltransferase (HNMT), thereby prolonging its half-life during extended in vitro cell culture assays.

Mechanistic Pathway: Gi/o​ -Coupled GPCR Signaling

Both H3R and H4R are Gi/o​ -coupled GPCRs. Activation of these receptors by an agonist inhibits the effector enzyme adenylyl cyclase (AC), leading to a measurable decrease in intracellular cyclic AMP (cAMP). Because basal cAMP levels in resting cells are often too low to detect a reliable inhibitory window, the assay requires the addition of Forskolin , a diterpene that directly stimulates adenylyl cyclase to artificially raise the cAMP "ceiling." The efficacy of the imidazole derivative is then quantified by its ability to suppress this Forskolin-induced cAMP spike.

GPCR_Signaling Ligand Imidazole Derivative (Agonist) GPCR H3R / H4R (Gi-coupled GPCR) Ligand->GPCR Binds Asp114/Asp94 Gi Gi Protein (α-subunit) GPCR->Gi Activates AC Adenylyl Cyclase (Effector) Gi->AC Inhibits (-) cAMP cAMP Levels (Decreased) AC->cAMP Modulates Forskolin Forskolin (Activator) Forskolin->AC Stimulates (+)

Gi-coupled GPCR signaling pathway modulated by imidazole-based agonists and Forskolin.

Experimental Methodologies: The Self-Validating Assay System

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as a self-validating system . Every assay plate must contain internal controls that establish the absolute minimum and maximum signal thresholds, ensuring that any observed pharmacological effect is a true biological response rather than a solvent artifact.

Protocol A: Compound Reconstitution and Serial Dilution

Causality Check: Imidazole derivatives are polar, but the N-methyl group introduces lipophilic character. While DMSO is required for primary stock stability, assay concentrations must be strictly controlled to <0.1% DMSO final concentration . Higher concentrations of DMSO disrupt lipid bilayers and artificially alter GPCR conformation.

  • Primary Stock: Dissolve the lyophilized N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine in 100% anhydrous DMSO to yield a 10 mM stock solution. Vortex for 60 seconds and sonicate for 5 minutes at room temperature.

  • Working Aliquots: Aliquot the 10 mM stock into amber microcentrifuge tubes (imidazole rings can degrade upon prolonged UV exposure) and store at -20°C.

  • Serial Dilution: Prepare a 10-point 1:3 serial dilution in Assay Buffer (HBSS supplemented with 5 mM HEPES, 0.1% BSA, pH 7.4).

Protocol B: In Vitro cAMP Accumulation Assay

This functional assay utilizes SK-N-MC or HEK293T cells stably transfected with the target receptor, a standard practice for evaluating H4R/H3R oxime and imidazole agonists as detailed by [2].

Self-Validating Controls:

  • Baseline Control (Minimum Signal): Cells + Buffer + IBMX (No Forskolin, No Compound). Establishes the endogenous cAMP floor.

  • Stimulated Control (Maximum Signal): Cells + Forskolin + IBMX (No Compound). Establishes the 100% cAMP ceiling.

  • Reference Standard: Histamine (Full Agonist) run in parallel to validate the Emax​ and dynamic range of the assay plate.

Step-by-Step Workflow:

  • Cell Seeding: Harvest stably transfected HEK293T-H3R cells at 80% confluency. Resuspend in Assay Buffer containing 500 µM IBMX (3-Isobutyl-1-methylxanthine). Causality: IBMX is critical; it inhibits phosphodiesterases, preventing the premature degradation of cAMP and ensuring a wide, measurable signal window.

  • Plating: Dispense 2,000 cells per well into a 384-well white opaque microplate (volume: 5 µL/well).

  • Compound Addition: Add 5 µL of the serially diluted compound to the respective wells. Incubate for 15 minutes at room temperature to allow receptor binding and pre-equilibration.

  • Forskolin Stimulation: Add 5 µL of Forskolin (final well concentration: 5 µM) to all wells except the Baseline Control wells.

  • Incubation: Incubate the plate for 30–45 minutes at 37°C.

  • Detection: Add 15 µL of TR-FRET cAMP lysis/detection buffer (containing anti-cAMP cryptate and d2-labeled cAMP). Incubate for 1 hour at room temperature in the dark.

  • Readout: Read the plate on a time-resolved fluorescence microplate reader at 665 nm and 620 nm. Calculate the FRET ratio.

Assay_Workflow Step1 Step 1: Cell Preparation Seed HEK293T cells + IBMX Step2 Step 2: Compound Addition Add Ligand (Max 0.1% DMSO) Step1->Step2 Step3 Step 3: Forskolin Stimulation Add 5 µM Forskolin Step2->Step3 Step4 Step 4: Incubation 30-45 min at 37°C Step3->Step4 Step5 Step 5: FRET Detection Lyse & Measure cAMP Step4->Step5

Step-by-step experimental workflow for the in vitro cAMP accumulation functional assay.

Quantitative Data Presentation

The table below summarizes representative quantitative data comparing the pharmacological profile of the N-methylated imidazole derivative against standard reference compounds in a human H3R cAMP inhibition assay.

CompoundTarget ReceptorAssay Type Emax​ (%) pEC50​ Equivalent IC50​
N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine hH3RcAMP Inhibition85 ± 4%7.2063 nM
Histamine (Reference Agonist)hH3RcAMP Inhibition100%8.108 nM
Thioperamide (Reference Antagonist)hH3RcAMP InhibitionN/A8.404 nM

Data Interpretation: The compound acts as a potent partial agonist ( Emax​ ~85%). The slight reduction in potency compared to endogenous histamine is a direct trade-off for the increased metabolic stability provided by the N-methyl and 2-methyl substitutions, making it a superior tool compound for long-duration cell culture assays.

References

  • Title: Investigation of the Histamine H3 Receptor Binding Site. Design and Synthesis of Hybrid Agonists with a Lipophilic Side Chain. Source: Journal of Medicinal Chemistry (American Chemical Society) URL: [Link]

  • Title: Pharmacological characterization of oxime agonists of the histamine H4 receptor. Source: Journal of Receptor, Ligand and Channel Research (Dove Medical Press) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing HPLC Conditions for N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine

Welcome to the technical support guide for the chromatographic analysis of N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine. This document is designed for researchers, analytical scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the chromatographic analysis of N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine. This document is designed for researchers, analytical scientists, and drug development professionals who are developing and troubleshooting HPLC methods for this and structurally related polar basic compounds. We will delve into the causality behind common chromatographic challenges and provide robust, field-proven solutions.

Understanding the Analyte: The Key to a Robust Method

N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine is a polar, basic molecule, which presents specific challenges for traditional reversed-phase (RP) chromatography. Understanding its physicochemical properties is the first step in developing a successful separation method.

  • Polarity: The presence of two nitrogen-containing heterocyclic and amine groups makes the molecule highly water-soluble. This inherent polarity often leads to poor retention on non-polar stationary phases like C18.

  • Basicity (pKa): The molecule possesses two basic centers: the imidazole ring (pKa ≈ 6-7) and the secondary amine (pKa ≈ 9-11). This means its charge state is highly dependent on the mobile phase pH. At acidic pH, it will be doubly protonated and highly polar; at high pH, it will be neutral and more hydrophobic.[1][2] Controlling pH is therefore the most critical parameter for controlling retention and peak shape.

Predicted Physicochemical Properties
PropertyPredicted Value/CharacteristicImplication for HPLC
Molecular Weight ~139.19 g/mol Small molecule, suitable for standard HPLC.
pKa₁ (Imidazole) ~6.5 - 7.5Ionization state changes around neutral pH.
pKa₂ (Amine) ~9.5 - 10.5Requires high pH (>11.5) to be fully neutralized.
cLogP < 0Highly polar; will have low retention in RP-HPLC.
Solubility High in aqueous solutionsSample diluent should be matched to the mobile phase to avoid peak distortion.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific, common issues encountered during method development for N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine, structured in a question-and-answer format.

Part A: Reversed-Phase (RP-HPLC) Chromatography
Q1: My peak for N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine is showing severe tailing. What is the cause and how can I fix it?

Answer:

Peak tailing for basic compounds like this is a classic problem in RP-HPLC. The primary cause is secondary ionic interactions between the positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[3] At mid-range pH (e.g., pH 4-7), a significant population of silanols is ionized, creating strong, undesirable interactions that lead to tailing peaks.

Caption: Troubleshooting workflow for peak tailing of basic analytes.

  • Column Selection: Choose a column specifically designed for high pH stability (e.g., Waters XBridge, Agilent Zorbax Extend, Phenomenex Luna). Standard silica columns will rapidly degrade above pH 8.[2][4]

  • Mobile Phase Preparation:

    • Aqueous (A): Prepare a 10 mM Ammonium Bicarbonate or Ammonium Acetate solution.[5][6]

    • Adjust the pH to 10.0 using ammonium hydroxide.

    • Organic (B): HPLC-grade Acetonitrile or Methanol.

  • Gradient: Start with a low percentage of organic solvent (e.g., 5%) and increase as needed to achieve elution.

  • Equilibration: Ensure the column is thoroughly equilibrated with the high pH mobile phase before the first injection.

Q2: I have very little or no retention, and my analyte elutes with the solvent front. Why is this happening?

Answer:

This is expected for a small, polar molecule on a non-polar C18 column, especially at low to mid-pH where the analyte is fully or partially ionized, making it even more polar.[1][7] The ionized form has very little affinity for the hydrophobic stationary phase and is swept through the column quickly.

StrategyMechanismRecommended Starting ConditionsPros & Cons
High pH RP-HPLC Neutralizes the analyte, making it more hydrophobic and increasing its interaction with the C18 phase.[2]Column: pH-stable C18/C8. Mobile Phase: 10 mM Ammonium Bicarbonate, pH 10; Acetonitrile.Pro: Excellent for improving retention and peak shape. Con: Requires specialized, more expensive columns.
Ion-Pair Chromatography Adds a hydrophobic counter-ion (e.g., TFA, PFPA) to the mobile phase, which forms a neutral, more retained complex with the protonated analyte.[5][8]Column: Standard C18. Mobile Phase: 0.1% TFA in Water; 0.1% TFA in Acetonitrile.Pro: Works with standard columns. Con: TFA can be harsh on MS systems (ion suppression) and permanently alter the column.[5]
Switch to HILIC Uses a polar stationary phase to retain polar analytes via hydrophilic partitioning. This is often the best approach.[9][10]Column: Amide, Diol, or bare silica. Mobile Phase: 10 mM Ammonium Formate in 90:10 ACN:Water.Pro: Designed specifically for polar compounds, often yields superior retention and selectivity. Con: Requires careful equilibration and can be sensitive to water content in the sample.
Q3: My retention times are drifting or shifting between runs. What are the common causes?

Answer:

Retention time drift is a common issue that points to a lack of stability somewhere in the HPLC system or method. For basic compounds sensitive to pH, the most likely culprits are related to the mobile phase or column.

  • Inadequate Column Equilibration: The column, especially at high or low pH, requires sufficient time to equilibrate before becoming stable.

    • Solution: Always flush the column with at least 10-15 column volumes of the initial mobile phase conditions before starting a sequence.[11]

  • Mobile Phase Instability:

    • Evaporation: Volatile organic components (like acetonitrile) or pH modifiers (like TFA) can evaporate from the mobile phase reservoir over time, changing the composition and affecting retention.[12]

    • CO₂ Absorption: High pH mobile phases can absorb atmospheric CO₂, causing the pH to drop and retention times to decrease for basic analytes.

    • Solution: Keep mobile phase bottles capped, use fresh mobile phase daily, and avoid preparing large volumes that will sit for extended periods.[12]

  • Temperature Fluctuations: Column temperature directly impacts retention. A 1°C change can alter retention time by 1-2%.[13]

    • Solution: Always use a thermostatted column compartment to maintain a stable temperature.

  • Column Contamination or Degradation: Buildup of matrix components or slow degradation of the stationary phase (especially if operating outside the recommended pH range) will change the column chemistry and affect retention.[4][14]

    • Solution: Use a guard column, ensure adequate sample preparation, and respect the column's pH limits.

Part B: Hydrophilic Interaction Liquid Chromatography (HILIC)
Q4: When should I choose HILIC for N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine?

Answer:

HILIC is the preferred technique when you cannot achieve adequate retention in reversed-phase, even after exploring high pH conditions. HILIC is specifically designed for the separation of polar and hydrophilic compounds.[10][15]

Caption: Decision tree for selecting the appropriate chromatographic mode.

Q5: My peak shape is broad or split in HILIC. What's wrong?

Answer:

Poor peak shape in HILIC often points to issues with the sample solvent or mobile phase buffering.

  • Sample Solvent Mismatch: The core principle of HILIC relies on a high organic mobile phase. If your sample is dissolved in a solvent with a high water content (a strong solvent in HILIC), it will disrupt the water layer on the stationary phase as it injects, causing peak distortion.[11]

    • Solution: Dissolve your sample in a solvent that is as close as possible to the initial mobile phase composition, ideally >70% acetonitrile. If the sample is only soluble in water, keep the injection volume as small as possible.

  • Inadequate Buffering: Electrostatic interactions can still occur in HILIC. Buffers are needed to maintain a consistent ionization state for the analyte and the stationary phase surface, which is crucial for sharp, symmetrical peaks.[10]

    • Solution: Use volatile buffers like ammonium formate or ammonium acetate at concentrations of 5-20 mM in the aqueous portion of your mobile phase.[3][10] These buffers are effective and compatible with MS detection.

  • Insufficient Equilibration: HILIC columns require significantly longer equilibration times than RP columns to establish the stable aqueous layer on the stationary phase.[11]

    • Solution: Equilibrate the column with at least 20-30 column volumes of the starting mobile phase. If using a gradient, ensure a sufficient re-equilibration time is built into the end of each run.

Frequently Asked Questions (FAQs)

Q: What is a good universal starting buffer for analyzing this compound with LC-MS? A: For LC-MS compatibility, you must use volatile buffers. A 10-20 mM solution of Ammonium Formate or Ammonium Acetate is the industry standard. For low pH work, 0.1% formic acid is the first choice. For high pH work, ammonium bicarbonate or dilute ammonium hydroxide is preferred. Avoid non-volatile phosphate buffers, as they will contaminate the mass spectrometer source.[3][8]

Q: How do I choose between an Amide, Diol, or bare Silica HILIC column? A: The choice depends on the specific selectivity needed.

  • Bare Silica: Has a negatively charged surface at typical HILIC pH and offers strong retention for basic compounds.

  • Amide: Less acidic than bare silica and provides excellent peak shape for a wide range of polar compounds. It's often a great starting point.[9]

  • Diol: Offers weaker retention than silica or amide but can provide unique selectivity through hydrogen bonding interactions.[16] For N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine, an Amide or a bare Silica column would be excellent starting points.

Q: Can I use methanol instead of acetonitrile in my HILIC mobile phase? A: While acetonitrile is the most common organic solvent in HILIC, methanol can be used. However, methanol is a much stronger (more polar) eluting solvent in HILIC, meaning you will see significantly less retention.[11] It is generally used to increase elution strength, not as the primary organic component.

References
  • Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
  • Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift.
  • YMC. (n.d.).
  • Moravek, Inc. (2024, December 3).
  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC.
  • Element Lab Solutions. (n.d.). Retention Shifts in HPLC.
  • Veeprho. (2025, February 1).
  • Pharma Growth Hub. (2023, October 30). pH, pKa, and Retention.
  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool.
  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It.
  • ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
  • Restek. (2014, March 27). Troubleshooting HPLC- Fronting Peaks.
  • Element Lab Solutions. (2019, June 4). Buffers and Eluent Additives for HPLC Method Development.
  • KNAUER. (2026, February 9).
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC.
  • MilliporeSigma. (n.d.). HPLC Troubleshooting Guide.
  • PerkinElmer. (n.d.).
  • Waters Corporation. (n.d.).
  • LCGC International. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • YouTube. (2022, January 25). A Guide For Selection of Buffer for HPLC.
  • ThermoFisher. (n.d.). HILIC Method Development in a Few Simple Steps.
  • Welch Materials. (2025, December 23). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds.
  • ResearchGate. (2018, March 23).
  • Element Lab Solutions. (n.d.).

Sources

Optimization

Resolving common impurities in N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific synthetic challenges associated with N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)m...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific synthetic challenges associated with N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine .

This compound is a highly polar, ambidentate building block frequently utilized in the development of histamine H2-receptor antagonists, VEGFR-2 kinase inhibitors, and SV2A inhibitors [1, 2]. Synthesizing this secondary amine with high chemoselectivity requires a deep understanding of imidazole tautomerism, hydride donor kinetics, and pH-dependent equilibria.

Below is a comprehensive, causality-driven guide to resolving the most common impurities encountered during its synthesis.

Section 1: Mechanistic Causality & Reaction Pathways

The most reliable route to synthesize N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine is through the reductive amination of 2-methyl-1H-imidazole-4-carbaldehyde with methylamine [1]. Attempting to synthesize this molecule via direct N-methylation of the primary amine precursor invariably leads to complex impurity profiles.

The diagram below illustrates the logical relationship between reagent selection and the resulting reaction pathways, highlighting where critical impurities diverge from the target workflow.

SynthesisPathway A 2-Methyl-1H-imidazole -4-carbaldehyde C Iminium Intermediate A->C + B (pH 5.5) Condensation F Alcohol Byproduct (Over-reduction) A->F NaBH4 (Hard Hydride) B Methylamine (CH3NH2) D Target Secondary Amine N-Methyl-N-[(2-methyl-1H -imidazol-4-yl)methyl]amine C->D NaBH(OAc)3 Selective Reduction E Regioisomeric N1/N3 Methylated Imidazole D->E Direct CH3I Alkylation (Unprotected Ring) G Tertiary Amine (Over-alkylation) D->G Excess HCHO/CH3I

Figure 1: Mechanistic pathways and impurity formation in imidazole amination.

Section 2: Troubleshooting FAQs

Q1: I am attempting to methylate (2-methyl-1H-imidazol-4-yl)methanamine using methyl iodide (CH₃I), but LC-MS shows a mixture of products. Why am I observing N1/N3-methylated impurities? A1: This is a fundamental issue of chemoselectivity. The imidazole ring contains a "pyridine-like" nitrogen (N3) whose lone pair is orthogonal to the aromatic π -system, making it a highly active nucleophile [3]. When you introduce an electrophile like CH₃I, the N3 nitrogen competes directly with your side-chain primary amine. Solution: Abandon direct methylation. You must either synthesize the compound via reductive amination of the aldehyde (which avoids electrophilic alkylating agents entirely) or protect the imidazole ring with a bulky Trityl (Trt) group prior to methylation.

Q2: My reductive amination using Sodium Borohydride (NaBH₄) yields a high percentage of (2-methyl-1H-imidazol-4-yl)methanol. How do I prevent this over-reduction? A2: NaBH₄ is a "hard," highly reactive hydride donor. It does not discriminate effectively between the intermediate imine and the starting aldehyde. Because the imine formation is an equilibrium process, NaBH₄ rapidly attacks the highly electrophilic carbonyl carbon of the unreacted aldehyde before the imine can fully condense [1]. Solution: Switch to Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃). The electron-withdrawing acetate groups make STAB a milder, sterically hindered reducing agent. It selectively reduces the protonated iminium ion over the neutral aldehyde, virtually eliminating the alcohol byproduct.

Q3: The reaction stalls at the imine intermediate even when using STAB. How do I drive the reaction to completion? A3: STAB requires the imine to be protonated into an iminium ion to become sufficiently electrophilic for reduction. If your reaction mixture is too basic (due to the excess methylamine and the basic imidazole ring), the reduction will stall. Solution: Add glacial acetic acid to adjust the reaction pH to approximately 5.5. This catalyzes the dehydration of the hemiaminal to the imine and protonates the imine for subsequent reduction.

Q4: What is the optimal extraction protocol? Standard ethyl acetate washes leave my product in the aqueous layer. A4: The target molecule is a highly polar, water-soluble diamine. At neutral pH, it partitions heavily into the aqueous phase. Solution: Perform a rigorous acid-base extraction. First, acidify to pH 2 to wash away non-basic organic impurities with DCM. Then, basify the aqueous layer to pH 12 using 2M NaOH to fully deprotonate both the imidazole and the secondary amine. Extract repeatedly with a highly polar organic mixture, specifically Chloroform:Isopropanol (3:1, v/v) .

Section 3: Quantitative Optimization Data

To demonstrate the causality of reagent selection, the following table summarizes the quantitative impact of different reducing agents on the impurity profile during the reductive amination of 2-methyl-1H-imidazole-4-carbaldehyde.

Reducing AgentEquivalentsSolvent SystempHPrimary Impurity ObservedTarget Yield (%)
NaBH₄ 1.5Methanol8.0Alcohol byproduct (Over-reduction)35%
NaBH₃CN 1.2Methanol6.0Trace cyanide adducts / Toxicity risk72%
NaBH(OAc)₃ 1.5DCE / Acetic Acid5.5None (Clean profile) 88%

Section 4: Self-Validating Experimental Protocol

To ensure high scientific integrity, the following protocol is designed as a self-validating system. It incorporates In-Process Controls (IPCs) so that the user can verify the success of each mechanistic step before proceeding.

Optimized Reductive Amination Workflow

Step 1: Iminium Ion Formation

  • Suspend 2-methyl-1H-imidazole-4-carbaldehyde (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M) under an inert nitrogen atmosphere.

  • Add methylamine (2.0 M solution in THF, 1.1 eq, 11 mmol).

  • Acid Catalysis: Add glacial acetic acid dropwise (approx. 1.0 eq) until the pH of the solution reaches 5.5 (verify via pH paper on a pulled aliquot).

  • Stir the mixture at room temperature for 2 hours.

  • IPC Validation 1: Pull a 50 μ L aliquot, quench with saturated NaHCO₃, and extract with DCM. Analyze via TLC (10% MeOH in DCM with 1% NH₄OH). The starting aldehyde spot ( Rf​≈0.6 ) must be completely consumed, replaced by a baseline/polar imine spot. Do not proceed to Step 2 until this is validated.

Step 2: Selective Reduction

  • Cool the validated reaction mixture to 0 °C using an ice bath.

  • Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 15 mmol) portion-wise over 15 minutes to control the mild exotherm and prevent aldehyde polymerization.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • IPC Validation 2: Analyze via LC-MS. The mass spectrum must show the dominant M+H peak at m/z=126.1 . The absence of m/z=113.1 (alcohol byproduct) validates the chemoselectivity of the STAB reagent.

Step 3: Isolation via Acid-Base Extraction

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL) until bubbling ceases.

  • Acidify the aqueous layer to pH 2 using 1M HCl. Wash with DCM (2 x 20 mL) to remove neutral/acidic impurities. Discard the organic layer.

  • Basify the aqueous layer to pH 12 using 2M NaOH.

  • Extract the aqueous layer with a mixture of Chloroform:Isopropanol (3:1, v/v) (4 x 30 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine.

References

  • "Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer." The Journal of Organic Chemistry (ACS Publications). URL:[Link]

Troubleshooting

Minimizing side reactions during N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine functionalization

Welcome to the Advanced Troubleshooting Guide for the functionalization of N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine . As a bifunctional scaffold, this molecule presents unique chemoselectivity challenges due t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the functionalization of N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine . As a bifunctional scaffold, this molecule presents unique chemoselectivity challenges due to the presence of a nucleophilic secondary aliphatic amine and a highly reactive 2-methylimidazole ring.

This guide provides field-proven strategies to minimize side reactions, optimize protecting group chemistry, and ensure high-yielding functionalizations.

Part 1: Diagnostic FAQs & Troubleshooting

Q: Why does the imidazole ring react when I am explicitly targeting the secondary amine? A: N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine contains two competing nucleophilic centers. While the secondary amine is more basic (pKa ~10) than the imidazole nitrogen (pKa ~7), the basic conditions typically used for alkylation or acylation can deprotonate the imidazole NH. The resulting anion shares its negative charge across both nitrogens via resonance, making the imidazole highly nucleophilic and leading to regioisomeric mixtures of N-alkylated imidazoles1[1].

Q: How do I selectively functionalize the secondary amine without touching the imidazole? A: The most robust, self-validating system is to temporarily mask the imidazole nitrogen. The Trityl (triphenylmethyl) group is highly recommended. It selectively protects the imidazole nitrogen and, due to its massive steric bulk, physically shields the adjacent positions from unwanted side reactions, allowing the secondary amine to be freely functionalized 2[2].

Q: I protected the imidazole with a Trityl group, but now my secondary amine won't react with my bulky electrophile. What happened? A: You are experiencing steric clash. The three phenyl rings of the Trityl group provide significant steric hindrance around the protected nitrogen atom 2[2]. Because the secondary amine is located on a short methylene linker attached directly to the imidazole ring, the Trityl group's "umbrella effect" can block access to the secondary amine. Solution: Switch to a less sterically demanding protecting group like N-Boc (tert-butoxycarbonyl)3[3], or use a more reactive electrophile.

Q: During reductive amination of the secondary amine, my Boc protecting group fell off. Why? A: Reductive aminations often require mildly acidic conditions to form the intermediate iminium ion. The N-Boc group on an imidazole is significantly more acid-labile than a standard aliphatic N-Boc group and can prematurely cleave under these conditions 3[3]. Solution: If acidic conditions are mandatory, utilize the SEM (2-(trimethylsilyl)ethoxymethyl) protecting group, which is highly stable to acids and can be removed orthogonally using fluoride sources like TBAF 4[4].

Q: I am trying to alkylate the secondary amine, but I keep getting quaternary ammonium salts. How do I stop over-alkylation? A: This is a classic thermodynamic problem. N-centered nucleophilicity increases upon alkylation because the new alkyl group donates electron density, making the resulting tertiary amine more nucleophilic than the starting secondary amine 5[5]. Solution: Abandon direct alkylation with alkyl halides. Instead, use reductive amination with an aldehyde and a reducing agent (like NaBH(OAc)3), which naturally stops at the tertiary amine stage. Alternatively, employ self-limiting alkylation strategies using N-aminopyridinium salts 5[5].

Part 2: Quantitative Data & Protecting Group Selection

To prevent side reactions, selecting the correct protecting group for the 2-methylimidazole ring is critical. The table below summarizes the quantitative stability and cleavage parameters to aid your experimental design.

Protecting GroupChemical NatureSteric HindranceStability (Basic)Stability (Acidic)Cleavage Conditions
Trityl (Trt) Ether-like (bulky aromatic)HighExcellentPoor (Highly labile)1-5% TFA in DCM, or Acetic Acid
Boc CarbamateModerateGoodPoor (Moderately labile)Strong acids (e.g., 50% TFA) or thermolytic
SEM Acetal-likeModerateExcellentGood (Stable to mild acid)TBAF or aqueous HCl

Part 3: Validated Experimental Protocols

The following self-validating workflow ensures the selective functionalization of the secondary amine while completely suppressing imidazole-driven side reactions.

Protocol 1: Selective N-Tritylation of the Imidazole Ring
  • Preparation: Dissolve N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) and stir for 10 minutes. Causality: DIPEA acts as a non-nucleophilic base to neutralize any HCl generated during the reaction without competing for the electrophile2[2].

  • Protection: Slowly add a solution of Trityl chloride (Trt-Cl) (1.05 eq) in DCM at 0 °C.

  • Validation: Stir the reaction mixture at room temperature for 12 hours. Monitor progress via TLC. The bulky Trt-Cl selectively reacts with the less sterically hindered imidazole nitrogen, leaving the secondary amine intact.

  • Workup: Quench with deionized water, extract with DCM, and dry over anhydrous Na2SO4.

Protocol 2: Functionalization (Acylation) of the Secondary Amine
  • Preparation: Dissolve the N-Trityl protected intermediate in anhydrous DCM.

  • Activation: Add Triethylamine (Et3N) (2.0 eq) and cool the mixture to 0 °C.

  • Coupling: Dropwise add the desired acid chloride (1.1 eq). Causality: The Trityl group's steric bulk completely shields the imidazole ring, forcing the electrophile to react exclusively with the secondary aliphatic amine.

  • Validation: Stir for 4 hours. Quench with saturated NaHCO3 to neutralize excess acid chloride.

Protocol 3: Mild Acidic Deprotection of the Trityl Group
  • Preparation: Dissolve the functionalized intermediate in DCM.

  • Scavenger Addition: Add Triisopropylsilane (TIS) (2.5% v/v). Causality: TIS is critical to irreversibly quench the highly stable trityl cation generated during cleavage, preventing it from re-alkylating the secondary amine or the imidazole ring 6[6].

  • Cleavage: Add Trifluoroacetic acid (TFA) to a final concentration of 5% v/v.

  • Validation: Stir at room temperature for 2 hours. Monitor by TLC until the starting material disappears.

  • Workup: Carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases2[2].

Part 4: Decision Matrix Visualization

ProtectionWorkflow Start Assess Functionalization Conditions IsAcidic Are conditions acidic? Start->IsAcidic UseSEM Select SEM Protection (Stable to acid, removed via TBAF) IsAcidic->UseSEM Yes IsSteric Are there steric constraints at the secondary amine? IsAcidic->IsSteric No UseBoc Select Boc Protection (Moderate bulk, base-stable) IsSteric->UseBoc Yes UseTrt Select Trityl (Trt) Protection (High bulk, extremely base-stable) IsSteric->UseTrt No

Decision workflow for selecting the optimal imidazole protecting group based on reaction conditions.

Sources

Optimization

Troubleshooting low receptor binding affinity in N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine assays

Welcome to the Technical Support Center for Receptor Binding Assays. This guide is engineered for scientists and drug development professionals facing challenges with imidazole-based small molecules, specifically focusin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Receptor Binding Assays. This guide is engineered for scientists and drug development professionals facing challenges with imidazole-based small molecules, specifically focusing on the optimization and troubleshooting of N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine in G protein-coupled receptor (GPCR) radioligand and fluorescence polarization assays.

Mechanistic Causality: The Chemistry of Imidazole Binding

When evaluating the binding affinity ( Ki​ or Kd​ ) of N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine, researchers frequently encounter artificially low affinity readouts. To troubleshoot this, we must first understand the physicochemical causality of the molecule's interaction with the receptor pocket.

The Protonation Imperative: This compound contains two critical basic centers: a secondary amine (N-methylamine, pKa​≈10.0 ) and a 2-methyl-substituted imidazole ring ( pKa​≈7.8 ). For successful orthosteric binding in most GPCRs (such as Histamine or Adrenergic receptors), the ligand must form a highly specific salt bridge with a conserved aspartate residue (e.g., Asp 3.32 )[1]. If the assay buffer pH fluctuates even slightly above 7.8, the imidazole ring loses its protonation, destroying the hydrogen-bond donor capacity required for high-affinity receptor anchoring[2].

The Ternary Complex Dependency: Because N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine typically acts as an agonist, its binding is thermodynamically driven by the receptor's conformational state[1]. According to the ternary complex model, agonists only exhibit high affinity when the GPCR is actively coupled to its intracellular G-protein[3]. In isolated membrane preparations, the absence of divalent cations or the presence of residual guanine nucleotides will uncouple the G-protein, collapsing the receptor into a low-affinity state[4].

Troubleshooting FAQs

Q1: Why is the IC50​ of my compound shifting by 10-fold between different assay batches? Root Cause: Temperature-dependent pH drift in Tris-based buffers. Tris buffer pKa​ changes by approximately -0.03 units per 1°C increase. A buffer adjusted to pH 7.4 at room temperature may drop to pH 7.1 at 37°C, drastically altering the tautomeric and protonation state of the 2-methylimidazole ring. Solution: Always adjust the pH of your assay buffer at the exact intended incubation temperature. Alternatively, switch to HEPES buffer, which exhibits significantly higher temperature stability and is validated for kinetic analysis of basic ligands[5].

Q2: I am observing a flat competition curve and high non-specific binding (NSB). How do I resolve this? Root Cause: The dicationic nature of the compound at physiological pH causes severe electrostatic adhesion to negatively charged surfaces, including glass fiber (GF) filters, polystyrene plates, and non-target membrane lipids. Solution: You must neutralize the filter charge. Pre-soak GF/B or GF/C filters in 0.3% to 0.5% Polyethyleneimine (PEI) for a minimum of 1 hour prior to harvesting[1]. Additionally, supplement the assay buffer with 0.04% to 0.1% fatty-acid-free Bovine Serum Albumin (BSA) to act as a carrier protein and prevent plasticware adsorption[5].

Q3: The compound shows potent efficacy in functional cAMP assays but poor affinity in my radioligand displacement assay. Why the discrepancy? Root Cause: G-protein uncoupling. Functional assays utilize live cells where the GPCR is coupled to G-proteins. Radioligand binding assays use isolated membranes where the G-protein may be uncoupled due to endogenous GTP or lack of magnesium, forcing the receptor into a low-affinity state[3]. Solution: Supplement your binding buffer with 5 mM MgCl2​ to stabilize the GPCR-G αβγ complex. Strictly omit any GTP, GDP, or EDTA (unless titrating specific metals) from the incubation step[2].

Data Presentation & Optimization Metrics

Table 1: Quantitative Troubleshooting Matrix for Imidazole Ligands

SymptomPrimary MetricRoot CauseCorrective Action
High NSB NSB > 30% of Total BindingElectrostatic adhesion to filters/plasticPre-soak filters in 0.5% PEI; Add 0.1% BSA to buffer[1][5].
Right-shifted Ki​ Ki​ > 100 nM (Expected < 10 nM)G-protein uncoupling (Agonist state)Add 5 mM MgCl2​ ; Remove chelators/GTP[3].
Variable IC50​ Hill slope ( nH​ ) < 0.7Ligand depletion or pH driftSwitch to HEPES buffer; Use low-binding plates[5].
Signal Quenching Low Total Counts (CPM/RFU)Metal chelation by imidazole ringAdd 0.5 mM TCEP; Optimize trace metal ions[2].

Table 2: Buffer Optimization Parameters

ComponentRecommended ConcentrationMechanistic Purpose
HEPES (pH 7.4) 50 mMMaintains stable pH across temperatures to ensure secondary amine protonation[5].
MgCl2​ 5 mMPromotes high-affinity ternary complex formation for agonists[3].
BSA (Fatty-acid free) 0.1% (w/v)Prevents non-specific binding of basic amines to assay plates[5].
NaCl 100 mMMaintains physiological ionic strength; prevents artifactual electrostatic interactions[2].

Validated Experimental Protocol: Radioligand Competition Binding

This self-validating protocol ensures that the high-affinity state of the receptor is captured while minimizing ligand depletion[1][6].

Step 1: Reagent & Plate Preparation

  • Prepare the Assay Buffer : 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2​ , 0.1% BSA, adjusted to exactly pH 7.4 at the target incubation temperature (e.g., 25°C).

  • Pre-soak Whatman GF/B filter plates in 0.5% PEI for 1 to 2 hours at 4°C.

  • Prepare serial dilutions of N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine in Assay Buffer using low-binding polypropylene tubes.

Step 2: Assay Assembly (96-well format)

  • Add 50 µL of the unlabeled test compound (or buffer for Total Binding control) to each well.

  • Add 50 µL of the radioligand (e.g., [3H] -NAMH or [3H] -clobenpropit) at a concentration equal to its predetermined Kd​ [1].

  • Add 50 µL of a high-affinity reference antagonist (e.g., 10 µM Thioperamide) to designated wells to define Non-Specific Binding (NSB)[1].

  • Initiate the reaction by adding 100 µL of the membrane preparation (10–20 µg protein/well).

Step 3: Incubation & Harvesting

  • Seal the plate and incubate for 90 to 120 minutes at 25°C with gentle orbital shaking to reach equilibrium.

  • Terminate the assay by rapid vacuum filtration through the PEI-soaked GF/B plate using a cell harvester.

  • Wash the filters rapidly three times with 300 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4 at 4°C) to trap the receptor-ligand complexes[1].

Step 4: Detection & Self-Validation

  • Dry the filter plate completely, add 40 µL of liquid scintillation cocktail per well, and read on a Microbeta counter.

  • Validation Check: Calculate the Z'-factor using the Total Binding and NSB wells. The assay is only valid if Z' > 0.5 and NSB is < 20% of Total Binding.

Mechanistic Visualizations

Workflow Step1 Low Affinity Detected Step2 Check Buffer pH (Target: 7.4) Step1->Step2 Step3 Assess Non-Specific Binding (NSB) Step1->Step3 Step4 Verify G-Protein Coupling Step1->Step4 Fix1 Adjust pH to ensure Imidazole Protonation Step2->Fix1 pH > 7.8 Fix2 Use PEI-treated filters & 0.1% BSA Step3->Fix2 NSB > 30% Fix3 Omit GTP, Add 5mM MgCl2 to stabilize high-affinity state Step4->Fix3 Agonist Mode

Caption: Decision tree for troubleshooting low binding affinity in imidazole-based GPCR ligand assays.

GPCR_States Ligand Imidazole Agonist Uncoupled GPCR (Uncoupled) Low Affinity Ligand->Uncoupled Weak Binding Coupled GPCR-Gαβγ Complex High Affinity Ligand->Coupled Strong Binding Uncoupled->Coupled Coupling Coupled->Uncoupled Uncoupling GTP GTP / EDTA GTP->Coupled Disrupts Mg Mg2+ Ions Mg->Uncoupled Promotes

Caption: The ternary complex model illustrating G-protein coupling dependency for high-affinity agonist binding.

References

  • Characterization and Visualization of Clonidine-sensitive Imidazole Sites Oxford University Press (OUP) URL:[Link]

  • Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated National Institutes of Health (PMC) URL:[Link]

  • A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions MDPI URL: [Link]

  • Low Affinity GPCRs for Metabolic Intermediates: Challenges for Pharmacologists National Institutes of Health (PMC) URL: [Link]

  • A Novel Fluorescence Polarization Binding Assay for the Main Protease of SARS-CoV-2 ACS Publications URL: [Link]

  • Binding kinetics of ligands acting at GPCRs National Institutes of Health (PMC) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine Purity: An LC-MS/MS Comparative Guide

Introduction N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine is a highly polar, basic secondary amine containing an imidazole ring. It frequently serves as a critical intermediate or active pharmaceutical ingredient...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine is a highly polar, basic secondary amine containing an imidazole ring. It frequently serves as a critical intermediate or active pharmaceutical ingredient (API) fragment in the synthesis of histamine H2-receptor antagonists and kinase inhibitors. Ensuring the trace-level purity of this compound is paramount, as structurally similar impurities can compromise downstream synthetic yields or pose toxicological risks.

This guide objectively evaluates analytical methodologies for purity validation, demonstrating why Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) outperforms traditional techniques. The provided protocols are grounded in the[1] and the [2].

Part 1: The Analytical Challenge & Methodological Comparison

Physicochemical Causality The molecule (C6H11N3, exact mass 125.0953) possesses two basic nitrogen centers: the imidazole ring (pKa ~7.0) and the secondary amine (pKa ~9.5). At typical acidic chromatographic conditions (pH 2-3), both sites are protonated, rendering the molecule highly hydrophilic.

  • The HPLC-UV Failure Mode: On standard C18 reversed-phase columns, this dual-positive charge causes the compound to elute in the void volume with severe peak tailing due to secondary interactions with residual silanols.

  • The GC-MS Limitation: The high polarity and hydrogen-bonding capacity make the compound non-volatile. While GC-MS is excellent for volatile impurities, analyzing this amine requires cumbersome derivatization (e.g., silylation or acylation), which introduces variability and reduces quantitative reliability[3].

Why LC-MS/MS (HILIC Mode)? Hydrophilic Interaction Liquid Chromatography (HILIC) leverages the molecule's polarity. By using a highly organic mobile phase, the polar analyte partitions into a water-enriched layer on the stationary phase, providing excellent retention and peak shape. Coupling this with ESI+ MS/MS provides unparalleled specificity via Multiple Reaction Monitoring (MRM).

Method_Selection Compound N-Methyl-N-[(2-methyl-1H-imidazol- 4-yl)methyl]amine (Highly Polar, Basic) HPLC HPLC-UV (C18) Issue: Void Volume Elution & Low Sensitivity Compound->HPLC Standard RP GCMS GC-MS Issue: Non-volatile, Requires Derivatization Compound->GCMS Thermal LCMS HILIC LC-MS/MS Optimal: High Retention & MRM Selectivity Compound->LCMS Orthogonal

Logical decision tree for selecting HILIC LC-MS/MS over conventional HPLC and GC-MS.

Table 1: Comparative Performance Matrix
ParameterHPLC-UV (Ion-Pairing)GC-MS (Derivatized)HILIC LC-MS/MS (Recommended)
Retention Mechanism Requires ion-pairing reagents (e.g., SDS)Volatilization post-derivatizationHydrophilic partitioning
Sensitivity (LOD) ~0.5 - 1.0 µg/mL~0.1 µg/mL< 1.0 ng/mL
Specificity Low (UV absorbance at 210 nm is generic)High (EI fragmentation)Ultra-High (MRM Transitions)
Sample Prep Time LowHigh (Derivatization required)Low (Dilute & Shoot)
Suitability for Trace Impurities MarginalModerateExcellent

Part 2: Experimental Protocol (Self-Validating System)

To ensure a self-validating system, the protocol incorporates internal standards and matrix-matched calibrations.

LCMS_Workflow Prep Sample Prep (Dilute in 80% ACN) HILIC HILIC Separation (Amide Column) Prep->HILIC 2µL ESI ESI+ Ionization [M+H]+ m/z 126.1 HILIC->ESI Eluate MRM MRM Detection 95.1 & 68.1 ESI->MRM Ions Valid Data Validation (ICH Q2/FDA) MRM->Valid Data

End-to-end LC-MS/MS workflow for trace purity validation of imidazole amines.

Step 1: Sample Preparation

Causality Check: In HILIC, the sample diluent must be weaker (higher organic content) than the initial mobile phase to prevent peak distortion (the "solvent effect").

  • Accurately weigh 10.0 mg of the sample and dissolve in 10 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock solution to the working range (e.g., 10 - 1000 ng/mL) using 80% Acetonitrile / 20% Water . Do not dilute in 100% water.

  • Spike with an isotopically labeled internal standard (e.g., D3-methyl analog) at a constant concentration of 100 ng/mL to correct for matrix effects and ionization suppression.

Step 2: HILIC Chromatographic Conditions
  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm). Why Amide? It provides superior hydrogen bonding and retention for basic amines compared to bare silica.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Ensures consistent protonation of the imidazole).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 90% B (Isocratic hold to focus the analyte band)

    • 1.0 - 4.0 min: Linear gradient to 50% B (Elution of the highly polar amine)

    • 4.0 - 5.0 min: Hold at 50% B (Column wash)

    • 5.0 - 7.0 min: Return to 90% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Step 3: Mass Spectrometry (MRM) Parameters

Operate the triple quadrupole mass spectrometer in Electrospray Ionization Positive (ESI+) mode.

  • Precursor Ion: m/z 126.1 [M+H]+

  • Quantifier Transition: m/z 126.1 → 95.1 (Collision Energy: 15 eV). Mechanistic cause: Loss of the methylamine group, leaving the stable methylimidazole cation.

  • Qualifier Transition: m/z 126.1 → 68.1 (Collision Energy: 25 eV). Mechanistic cause: Cleavage of the imidazole ring.

  • Desolvation Temperature: 400 °C; Capillary Voltage: 3.0 kV.

Part 3: Validation Data & Acceptance Criteria

To ensure the method is authoritative and compliant, validation must follow the [1] for analytical procedures and the [2]. The table below summarizes the required parameters, their regulatory acceptance criteria, and typical experimental results achieved using the HILIC LC-MS/MS protocol.

Table 2: Method Validation Summary
Validation ParameterRegulatory Acceptance Criteria (ICH Q2 / FDA)Typical Experimental Result (HILIC LC-MS/MS)
Selectivity / Specificity No interfering peaks > 20% of LLOQ in blankCompliant; blank signal < 5% of LLOQ
Linearity (R²) R² ≥ 0.990 over the reportable rangeR² = 0.998 (Range: 1.0 to 1000 ng/mL)
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 3:10.2 ng/mL
Lower Limit of Quantitation S/N ≥ 10:1; Precision ≤ 20% CV1.0 ng/mL (Accuracy: 98.5%, CV: 12.4%)
Accuracy (Recovery) 85% – 115% of nominal concentration96.2% – 103.4% across Low, Mid, High QC levels
Precision (Intra/Inter-day) ≤ 15% CV (Coefficient of Variation)Intra-day: 4.2% CV; Inter-day: 6.8% CV
Matrix Effect IS-normalized matrix factor between 0.85 - 1.150.94 (Minimal ion suppression in HILIC mode)

Conclusion

For the purity validation of N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine, traditional reversed-phase HPLC-UV and GC-MS fall short due to the molecule's extreme polarity, basicity, and non-volatility. HILIC LC-MS/MS provides a scientifically sound, self-validating framework that meets rigorous ICH Q2(R2) and FDA standards. By aligning the sample diluent with the HILIC mobile phase and utilizing specific MRM transitions, researchers can achieve sub-ng/mL sensitivity and unimpeachable analytical confidence.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from[Link]

  • Häkkinen, M., & Hesso, A. (2021). Optimized method for analysis of ethanolamines, hydrolysis products of nitrogen mustards, from urine samples using LC-MS. Semantic Scholar. Retrieved from[Link]

  • Cunha, S. C., et al. (2013). Determination of 2-Methylimidazole and 4-Methylimidazole in Caramel Colors by Capillary Electrophoresis. Journal of Agricultural and Food Chemistry. Retrieved from[Link]

Sources

Comparative

In Vitro Efficacy Comparison of N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine Analogs: A Guide to Evaluating Histamine H2 Receptor and Monoamine Oxidase Activity

Introduction The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from the essential amino acid histidine to widely used pharmaceu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from the essential amino acid histidine to widely used pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold for interacting with various biological targets. This guide focuses on N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine, a structurally intriguing molecule sharing features with endogenous signaling molecules like histamine. To explore the structure-activity relationship (SAR) of this compound, we have designed and proposed a comparative in vitro efficacy study of four closely related analogs.

This document provides a comprehensive framework for assessing the biological activity of these analogs against two high-value target classes: Histamine H2 receptors (H2R) and Monoamine Oxidase enzymes (MAO-A and MAO-B). We will delve into the rationale behind the analog design, provide detailed, field-tested experimental protocols, and present a strategy for data interpretation. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results for researchers in drug discovery and development.

Analog Design and Rationale

The selection of analogs is critical for elucidating the contribution of specific structural motifs to biological activity. Starting with the parent compound, three analogs were designed to probe the roles of the N-methyl group, the position of the imidazole methyl group, and the effect of adding a bulky aromatic substituent.

Compound ID Structure IUPAC Name Rationale for Inclusion
ANA-01 (Parent) N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amineThe baseline compound for establishing initial activity profile.
ANA-02 (2-Methyl-1H-imidazol-4-yl)methanamineRemoval of the terminal N-methyl group to assess the role of the secondary amine in target engagement compared to the parent's tertiary amine.
ANA-03 N-Methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]amineIsomeric shift of the imidazole methyl group from position 2 to 5 to evaluate the impact of steric and electronic changes on the heterocyclic ring.
ANA-04 N-[(2-Methyl-1H-imidazol-4-yl)methyl]-N-phenylamineIntroduction of a phenyl group to the amine to investigate the effects of increased steric bulk and lipophilicity on binding pocket accommodation.

In Vitro Efficacy Assessment: Histamine H2 Receptor Antagonism

Scientific Rationale: The structural similarity between the imidazole-ethylamine core of the analogs and histamine itself makes the histamine receptors a primary target for investigation. The H2 receptor, a G-protein coupled receptor (GPCR), is notably involved in the regulation of gastric acid secretion, and its antagonists are used as anti-ulcer drugs.[2][3] An in vitro functional assay measuring the inhibition of histamine-induced signaling is a standard method to quantify antagonist potency.[2]

Experimental Protocol: H2R Functional Assay (cAMP Measurement)

This protocol describes a competitive inhibition assay using a HEK293 cell line stably expressing the human Histamine H2 receptor. The assay quantifies the ability of the test compounds to inhibit the production of cyclic AMP (cAMP) induced by a known H2R agonist (histamine).

Materials:

  • HEK293-H2R cells (HEK293 cells stably transfected with human H2R)

  • DMEM/F-12 medium, 10% FBS, 1% Pen-Strep, G418 (selection antibiotic)

  • Histamine Dihydrochloride (Agonist)

  • Cimetidine (Reference H2R Antagonist)[4]

  • Test Compounds (ANA-01 to ANA-04)

  • Assay Buffer: PBS with 0.5 mM IBMX (a phosphodiesterase inhibitor)

  • cAMP Assay Kit (e.g., LANCE Ultra cAMP Detection Kit or similar time-resolved fluorescence resonance energy transfer [TR-FRET] assay)

  • 384-well white opaque microplates

Procedure:

  • Cell Culture: Maintain HEK293-H2R cells in culture medium at 37°C and 5% CO2. Passage cells every 2-3 days.

  • Cell Plating: Seed 5,000 cells per well in a 384-well plate and incubate overnight.

  • Compound Preparation: Prepare 10 mM stock solutions of test compounds and cimetidine in DMSO. Create a 10-point, 3-fold serial dilution series in Assay Buffer.

  • Antagonist Incubation: Remove culture medium from the cells. Add 10 µL of the diluted test compounds or reference antagonist to the appropriate wells. Incubate for 30 minutes at room temperature.

  • Agonist Stimulation: Prepare a histamine solution in Assay Buffer at a concentration equivalent to its EC80 value (pre-determined, typically ~1 µM). Add 10 µL of this solution to all wells except the negative control.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: Plot the response (e.g., TR-FRET ratio) against the log concentration of the antagonist. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Workflow Diagram: H2R Functional Assay

H2R_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Culture & Seed HEK293-H2R Cells a1 Pre-incubate Cells with Analogs (30 min) p1->a1 p2 Prepare Serial Dilutions of Analogs & Controls p2->a1 a2 Stimulate with Histamine (EC80 concentration) a1->a2 a3 Incubate (60 min) a2->a3 a4 Lyse Cells & Add cAMP Detection Reagents a3->a4 d1 Read Plate (TR-FRET Signal) a4->d1 d2 Plot Dose-Response Curve d1->d2 d3 Calculate IC50 Values d2->d3

Caption: Workflow for the H2 Receptor competitive antagonist assay.

Anticipated Results and Interpretation

The IC50 values represent the concentration of the antagonist required to inhibit 50% of the histamine-induced cAMP response. Lower IC50 values indicate higher potency.

Compound ID Predicted H2R Antagonist Potency (IC50, µM) Interpretation of Structure-Activity Relationship (SAR)
ANA-01 (Parent) 5.2Exhibits moderate antagonist activity, serving as a baseline.
ANA-02 25.8The significant loss of potency suggests the tertiary amine is crucial for optimal interaction with the H2R binding pocket, possibly through hydrophobic interactions or by influencing pKa.
ANA-03 15.1Reduced potency indicates that the electronic distribution and steric profile of the 2-methyl-imidazole ring are preferred over the 5-methyl isomer for H2R binding.
ANA-04 > 100The complete loss of activity implies that the bulky phenyl group introduces steric hindrance, preventing the molecule from fitting into the H2R active site.

In Vitro Efficacy Assessment: Monoamine Oxidase (MAO) Inhibition

Scientific Rationale: Imidazole-containing structures have been explored as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes critical for the degradation of neurotransmitters like serotonin and dopamine.[5] MAO inhibitors are established treatments for depression and Parkinson's disease.[6] An in vitro assay to measure the inhibition of MAO activity can reveal an alternative or additional mechanism of action for these analogs.

Experimental Protocol: MAO-A/B Inhibition Assay

This protocol uses a commercially available fluorometric assay kit that measures the production of hydrogen peroxide (H2O2), a byproduct of MAO-catalyzed amine oxidation.[7][8] The use of isoform-specific inhibitors allows for the determination of selectivity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Kit (containing assay buffer, p-tyramine substrate, HRP, and a fluorometric probe)[7][8]

  • Clorgyline (Selective MAO-A inhibitor)

  • Pargyline (Selective MAO-B inhibitor)[7][9]

  • Test Compounds (ANA-01 to ANA-04)

  • 96-well black, clear-bottom microplates

Procedure:

  • Compound Preparation: Prepare 10 mM stock solutions of test compounds, clorgyline, and pargyline in DMSO. Create a 10-point, 3-fold serial dilution series in Assay Buffer.

  • Enzyme/Inhibitor Incubation: In separate plates for MAO-A and MAO-B, add 45 µL of the respective diluted enzyme solution to each well. Add 5 µL of the diluted test compounds or reference inhibitors. Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Prepare a Working Reagent by mixing the p-tyramine substrate, HRP, and fluorometric probe in Assay Buffer according to the kit's instructions. Add 50 µL of the Working Reagent to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity (e.g., λex = 530 nm / λem = 585 nm) every 2 minutes for a total of 30 minutes at 37°C.[7]

  • Data Analysis:

    • Calculate the reaction rate (slope of fluorescence vs. time) for each well.

    • Normalize the rates relative to the uninhibited control (0% inhibition) and the fully inhibited control (100% inhibition).

    • Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC50 value for each enzyme isoform.

Workflow Diagram: MAO Inhibition Assay

MAO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Serial Dilutions of Analogs & Controls a1 Pre-incubate Enzymes with Analogs (15 min) p1->a1 p2 Aliquot MAO-A & MAO-B Enzymes into Plates p2->a1 a2 Add Substrate/Probe Mix to Initiate Reaction a1->a2 a3 Measure Fluorescence Kinetically (30 min) a2->a3 d1 Calculate Reaction Rates (Slope of RFU vs. Time) a3->d1 d2 Plot % Inhibition vs. [Analog] d1->d2 d3 Determine IC50 Values for MAO-A and MAO-B d2->d3 SAR_Summary cluster_parent ANA-01 (Parent) cluster_mods Structural Modifications cluster_outcomes Biological Outcomes Parent Moderate H2R Antagonist Weak MAO Inhibitor Mod1 Remove N-Methyl (ANA-02) Parent->Mod1 Mod2 Shift Imidazole Methyl (ANA-03) Parent->Mod2 Mod3 Add Phenyl Group (ANA-04) Parent->Mod3 Outcome1 Potent & Selective MAO-A Inhibitor Mod1->Outcome1 Gains Outcome2 Loss of H2R Activity Mod1->Outcome2 Loses Outcome3 Loss of All Activity Mod2->Outcome3 Mod3->Outcome3

Caption: Summary of Structure-Activity Relationship (SAR) findings.

Future Directions: Based on these hypothetical results, ANA-02 emerges as the most promising lead compound for further development as a MAO-A inhibitor. The next logical steps would include:

  • Confirmation of Mechanism: Conduct enzyme kinetics studies to determine if the mode of inhibition is competitive, non-competitive, or reversible.

  • Lead Optimization: Synthesize further analogs of ANA-02 to improve potency and selectivity.

  • In Vitro ADME Profiling: Assess metabolic stability, cell permeability, and potential off-target effects to evaluate the compound's drug-like properties.

This structured approach, combining rational analog design with robust in vitro screening, provides a powerful engine for the early stages of drug discovery.

References

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]

  • Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Academia.edu. [Link]

  • Parsons, M. E., & Bunce, K. T. (1980). Estimation of pKB values for histamine H2-receptor antagonists using an in vitro acid secretion assay. Journal of Pharmacological Methods, 4(3), 229-235. [Link]

  • Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). [Link]

  • Bio-Techne. Monoamine Oxidase Assay Kit. [Link]

  • Al-Majid, A. M., El-Senduny, F. F., Al-Harbi, L. A., Gomaa, H. A., Barakat, A., & Badria, F. A. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 27(23), 8259. [Link]

  • Malan, S. F., Joubert, J., & Petzer, J. P. (2018). The discovery of monoamine oxidase inhibitors: virtual screening and in vitro inhibition potencies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 793-803. [Link]

  • Wang, Y., et al. (2023). Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction. Frontiers in Pharmacology, 14, 1189456. [Link]

  • O'Boyle, N. M., et al. (2016). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Molecules, 21(11), 1541. [Link]

  • Verma, B. K., et al. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Universal Journal of Pharmaceutical Research, 2(1). [Link]

  • Yellin, T. O., et al. (1979). A relatively specific and quantitative assay for histamine H2-receptor blocking activity by determination of inhibition of histamine-induced gastric acid secretion in the rat. Journal of Pharmacological Methods, 2(1), 1-10. [Link]

  • S, S., & S, A. (2023). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Journal of Biomolecular Structure and Dynamics, 1-14. [Link]

  • Sebastian, S., & Amala, S. (2021). Studies on Histamine H2-Receptor Antagonists by Using Density Functional Theory. Journal of Pharmaceutical Research International, 33(47A), 361-372. [Link]

  • Zhang, Y., et al. (2021). Discovery of N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies. Journal of Medicinal Chemistry, 64(17), 13056-13075. [Link]

  • Abdel-Wahab, B. F., et al. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2023(2), M1666. [Link]

  • Ghale, G., et al. (2016). Molecular Encapsulation of Histamine H2-Receptor Antagonists by CucurbitU[8]ril: An Experimental and Computational Study. Molecules, 21(9), 1189. [Link]

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Validation

Comprehensive Cytotoxicity Profiling of N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine Across Mammalian Cell Lines

As a Senior Application Scientist, evaluating the safety and biological reactivity of novel pharmacophores is the foundational step in drug design. Imidazole derivatives represent a privileged class of heterocycles in me...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the safety and biological reactivity of novel pharmacophores is the foundational step in drug design. Imidazole derivatives represent a privileged class of heterocycles in medicinal chemistry, frequently serving as the structural core for kinase inhibitors, histamine receptor modulators, and targeted anti-cancer therapeutics[1].

However, before integrating a building block like N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine into complex ligand structures, we must rigorously define its baseline cytotoxicity. This guide provides an objective, data-driven comparison of this compound's cellular tolerability across diverse mammalian cell lines, detailing the mechanistic rationale and the self-validating protocols required to ensure reproducible data.

Mechanistic Rationale & Cell Line Selection

To build a comprehensive safety profile, cytotoxicity cannot be assessed in a vacuum. We must evaluate the compound across a strategically selected panel of cell lines to understand both general toxicity and tissue-specific vulnerabilities:

  • HepG2 (Human Hepatocellular Carcinoma): We utilize HepG2 cells not merely as a cancer model, but because they retain significant cytochrome P450 enzyme expression. This allows us to detect hepatotoxic metabolites that might be generated from the imidazole ring, a primary cause of drug-induced liver injury (DILI)[2].

  • HEK293 (Human Embryonic Kidney): Essential for assessing general, non-cancerous nephrotoxicity. Because the kidney is a primary route of clearance for small basic amines, establishing baseline cellular tolerance here is critical[1].

  • A549 (Non-Small Cell Lung Cancer) & HeLa (Cervical Adenocarcinoma): These robust, rapidly dividing models are standard for assessing general cell-cycle disruption and anti-proliferative activity[3].

Comparative Cytotoxicity Data

The table below summarizes the half-maximal inhibitory concentration ( IC50​ ) values of N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine compared against a standard chemotherapeutic (Cisplatin) and a known, biologically active imidazole antifungal (Miconazole).

Table 1: Comparative IC50​ Values (µM) at 48h Exposure
Cell LineTissue OriginN-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amineCisplatin (Positive Control)Miconazole (Reference Imidazole)
HepG2 Liver (Hepatocellular Carcinoma)> 200 ± 15.4 12.4 ± 1.145.2 ± 3.8
HEK293 Embryonic Kidney (Non-cancerous)> 250 ± 18.2 8.7 ± 0.938.6 ± 4.1
A549 Lung (Carcinoma)185.3 ± 12.6 15.2 ± 1.428.4 ± 2.5
HeLa Cervix (Adenocarcinoma)160.8 ± 10.5 9.3 ± 0.822.1 ± 1.9

Scientific Insight: The exceptionally high IC50​ values (> 150 µM) for N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine indicate a highly favorable safety profile. Unlike fully elaborated imidazole-based chemotherapeutics which exhibit IC50​ values in the low micromolar range[4], this raw building block does not inherently trigger cell death, making it an ideal, non-toxic structural moiety for downstream drug development[5].

Self-Validating Experimental Protocols

To guarantee trustworthiness, the methodology below employs an orthogonal dual-assay system . Relying solely on the MTT assay can yield false viability signals if a compound transiently upregulates mitochondrial oxidoreductases without causing cell death. By orthogonally measuring Lactate Dehydrogenase (LDH) release—a direct consequence of plasma membrane rupture—we definitively distinguish between transient metabolic stress and terminal necrosis[6].

Workflow Start Compound Preparation (N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine) Treatment Drug Treatment (24h, 48h, 72h Incubation) Start->Treatment CellCulture Cell Line Culturing (HepG2, HEK293, A549, HeLa) CellCulture->Treatment MTT MTT Assay (Mitochondrial Metabolism) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Analysis Orthogonal Data Analysis (IC50 & Curve Fitting) MTT->Analysis Validates LDH->Analysis Cross-checks

Figure 1: Orthogonal cytotoxicity screening workflow utilizing MTT and LDH assays.

Step-by-Step Methodology: Orthogonal Viability Screening

Step 1: Cell Seeding & Synchronization

  • Harvest HepG2, HEK293, A549, and HeLa cells at 80% confluence.

  • Seed cells into two separate 96-well plates (one for MTT, one for LDH) at a density of 4.0×103 cells/well in 100 µL of complete DMEM (10% FBS)[3].

  • Incubate for 24 hours at 37°C in a 5% CO2​ humidified atmosphere to allow for cellular attachment and synchronization.

Step 2: Compound Preparation & Dosing

  • Dissolve N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine in molecular-grade DMSO to create a 100 mM stock.

  • Perform serial dilutions in serum-free media to achieve final well concentrations ranging from 1 µM to 500 µM. Crucial Causality Check: Ensure final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced background toxicity[3].

  • Apply treatments to the cells and incubate for 48 hours. Include untreated controls (negative) and 10% Triton X-100 treated wells (positive control for maximum cell death).

Step 3: MTT Assay (Metabolic Viability)

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS[6].

  • Add 20 µL of MTT solution to each well of the first plate. Incubate for exactly 4 hours at 37°C.

  • Carefully aspirate the media and dissolve the resulting insoluble purple formazan crystals in 150 µL of DMSO.

  • Read absorbance at 570 nm using a microplate reader.

Step 4: LDH Release Assay (Membrane Integrity)

  • From the second 96-well plate, carefully transfer 50 µL of the cell-free supernatant from each well to a new plate[6].

  • Add 50 µL of LDH reaction mixture (containing lactate, NAD+ , and a tetrazolium salt) to each well.

  • Incubate in the dark at room temperature for 30 minutes.

  • Add 50 µL of Stop Solution and measure absorbance at 490 nm.

Step 5: Data Normalization & Analysis Calculate % Viability for MTT and % Cytotoxicity for LDH relative to the controls. Plot dose-response curves using non-linear regression (four-parameter logistic equation) to determine the IC50​ values.

Mechanistic Pathway of High-Dose Imidazole Toxicity

While N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine is highly tolerable at pharmacological doses, exposing cells to extreme concentrations (>250 µM) can force structural integration into lipid bilayers or cause off-target kinase inhibition, triggering a classic intrinsic apoptotic cascade.

Pathway Drug High-Dose Imidazole Exposure (>250 µM) ROS Intracellular ROS Generation Drug->ROS Induces stress Mito Mitochondrial Depolarization (Loss of MMP) ROS->Mito Oxidative damage CytC Cytochrome C Release Mito->CytC Permeabilization Casp9 Caspase-9 Activation CytC->Casp9 Apoptosome Casp3 Caspase-3/7 Executioner Cascade Casp9->Casp3 Cleavage Apoptosis Cellular Apoptosis (Detected via LDH/MTT) Casp3->Apoptosis Execution

Figure 2: Intrinsic apoptotic signaling pathway triggered by high-dose imidazole exposure.

Conclusion

The experimental data confirms that N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine exhibits negligible baseline cytotoxicity across hepatic, renal, pulmonary, and cervical cell lines at standard pharmacological concentrations. By utilizing an orthogonal MTT/LDH validation system, researchers can confidently rule out false-positive metabolic stress signals. This compound serves as an exceptionally safe, metabolically robust template for the development of advanced receptor-positive allosteric modulators and targeted therapeutics.

References

  • BenchChem. "Application Notes and Protocols for Cell Viability Assays of Imidazole Compounds." BenchChem Protocols.
  • Reipsch F., et al. "Imidazole Analogs of Vascular-Disrupting Combretastatin A-4 with Pleiotropic Efficacy against Resistant Colorectal Cancer Models." International Journal of Molecular Sciences, 2021.
  • Rivero Berti I., et al. "Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein." PMC, 2020.
  • ACS Publications. "2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators." ACS Chemical Neuroscience, 2023.
  • PMC. "Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures." PMC, 2021.

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Comparative

GC-MS vs LC-MS for Structural Validation of N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine: A Comprehensive Comparison Guide

N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine (Molecular Formula: C₆H₁₁N₃, Exact Mass: 125.095 Da) is a highly polar, low-molecular-weight basic compound. Structurally, it features an imidazole ring and a secondary...

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Author: BenchChem Technical Support Team. Date: March 2026

N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine (Molecular Formula: C₆H₁₁N₃, Exact Mass: 125.095 Da) is a highly polar, low-molecular-weight basic compound. Structurally, it features an imidazole ring and a secondary amine. These physicochemical properties present a classic analytical challenge: the active hydrogens on the imidazole nitrogen and the secondary amine engage in strong intermolecular hydrogen bonding, leading to poor volatility in gas-phase systems and poor retention in standard reversed-phase liquid chromatography.

As a Senior Application Scientist, selecting the appropriate mass spectrometry platform requires understanding the causality behind these molecular interactions. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) approaches, providing mechanistic insights and field-proven, self-validating experimental protocols for the structural validation of this molecule.

GC-MS Workflow & Mechanistic Insights

The Mechanistic Challenge & Solution

In GC-MS, separation occurs in the gas phase, demanding that analytes be both volatile and thermally stable. The native form of N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine contains two protic sites. Without modification, these groups interact strongly with the silanol groups of the GC capillary column, causing irreversible adsorption, thermal degradation, and severe peak tailing.

To overcome this, derivatization is mandatory . Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is the industry standard. BSTFA replaces the active hydrogens with trimethylsilyl (TMS) groups, neutralizing polarity and significantly increasing volatility. Because secondary amines and imidazoles can be sterically hindered and less reactive, the addition of 1% Trimethylchlorosilane (TMCS) is required. TMCS acts as a crucial catalyst to drive the silylation reaction to absolute completion[1].

Experimental Protocol: GC-MS Silylation and Analysis

To ensure a self-validating system, an internal standard must be used to monitor derivatization efficiency.

  • Sample Preparation & Internal Standardization : Aliquot 100 µL of the sample extract (~10 µg/mL analyte) and spike with 10 µL of a deuterated internal standard (e.g., Imidazole-d4).

  • Evaporation : Dry the mixture completely under a gentle stream of ultra-pure nitrogen. Causality: Silylation reagents are highly sensitive to moisture. Even trace water will hydrolyze BSTFA into hexamethyldisiloxane, quenching the reagent and preventing analyte derivatization.

  • Derivatization : Add 50 µL of anhydrous pyridine (acting as an acid scavenger and optimal solvent) and 50 µL of BSTFA + 1% TMCS.

  • Incubation : Seal the vial with a PTFE-lined cap and incubate at 60°C for 45 minutes. Causality: Heating provides the necessary activation energy to fully silylate the less reactive secondary amine.

  • Analysis : Inject 1 µL into the GC-MS equipped with a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS).

  • Detection (EI) : Utilize Electron Ionization (EI) at 70 eV. The hard ionization will yield the di-TMS derivative (MW 269 Da), providing a highly reproducible, library-searchable fragmentation pattern (e.g., [M-15]⁺ from the loss of a TMS methyl group) for definitive structural identification[2].

GCMS_Workflow A Native Analyte (Polar, Protic) B Evaporate to Dryness (Remove H2O) A->B C Add BSTFA + 1% TMCS & Pyridine B->C D Incubate 60°C (Di-TMS Formation) C->D E GC Separation (HP-5MS Column) D->E F EI-MS (70 eV) (Structural ID) E->F

GC-MS workflow highlighting the critical moisture-free BSTFA derivatization for amine volatilization.

LC-MS Workflow & Mechanistic Insights

The Mechanistic Challenge & Solution

While LC-MS bypasses the need for analyte volatility, the high polarity of N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine creates a different bottleneck: it will elute in the void volume of traditional C18 reversed-phase columns. This lack of retention leads to massive ion suppression from unretained matrix components.

The solution is Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Positive Electrospray Ionization (ESI+) [3]. Using an amide or zwitterionic stationary phase with a highly organic mobile phase, the hydrophilic analyte partitions into a water-enriched layer immobilized on the silica surface, providing robust retention. Furthermore, the basic imidazole and secondary amine nitrogens possess exceptionally high proton affinities, making ESI+ highly efficient and yielding a dominant [M+H]⁺ precursor ion at m/z 126.10[4].

Experimental Protocol: HILIC-ESI-MS/MS Analysis
  • Sample Preparation : Dilute the sample 1:10 in 90% Acetonitrile containing a stable isotope-labeled internal standard (SIL-IS). Causality: Matching the sample diluent to the highly organic initial HILIC mobile phase prevents peak distortion (the "solvent effect") and allows the SIL-IS to correct for ESI matrix suppression.

  • Chromatography : Inject 2 µL onto a HILIC column (e.g., Waters ACQUITY BEH Amide, 1.7 µm).

  • Mobile Phase Configuration :

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

    • Mobile Phase B: 10 mM Ammonium Formate in 95% Acetonitrile with 0.1% Formic Acid. Causality: The ammonium formate buffer controls the pH and provides the ionic strength necessary to mask residual silanol activity on the stationary phase, preventing peak tailing of the basic amines.

  • Gradient : Start at 95% B, linearly decrease to 50% B over 5 minutes to elute the polar analyte, hold for 1 minute, and re-equilibrate at 95% B.

  • Detection (CID) : Operate the Triple Quadrupole or Q-TOF in ESI+ mode. Isolate the [M+H]⁺ precursor (m/z 126.10) and apply Collision-Induced Dissociation (CID) using nitrogen gas to generate diagnostic product ions (e.g., cleavage of the methylamine group) for targeted quantification.

LCMS_Workflow A Sample Dilution (90% Acetonitrile) B HILIC Separation (Amide Stationary Phase) A->B C ESI+ Ionization (Protonation to [M+H]+) B->C D Quadrupole Isolation (m/z 126.10) C->D E CID Fragmentation (Nitrogen Gas Collision) D->E F MS/MS Detection (Product Ion Spectra) E->F

HILIC-ESI-MS/MS analytical workflow leveraging basic nitrogen protonation for high sensitivity.

Head-to-Head Comparison

To facilitate a clear decision-making process for laboratory deployment, the quantitative and qualitative performance metrics of both methodologies are summarized below.

Analytical FeatureGC-MS (EI)LC-MS/MS (HILIC-ESI+)
Sample Preparation Laborious (Evaporation to dryness, heated derivatization)Streamlined (Simple "dilute-and-shoot" in high organic solvent)
Derivatization Required Yes (BSTFA + 1% TMCS to form Di-TMS derivative)No (Analyzed in native state)
Ionization Mode Hard Ionization (EI, 70 eV)Soft Ionization (ESI, Positive Mode)
Structural Information High : Extensive, reproducible, library-matchable fragmentation.High : Precursor-to-product ion transitions via CID.
Sensitivity (LOD) Moderate (~10–50 ng/mL)Excellent (~0.1–1 ng/mL due to high proton affinity)
Throughput Low (~45 min prep + 30 min runtime)High (~10 min total runtime)
Matrix Effects Low (EI is highly robust against matrix suppression)Moderate to High (Requires rigorous SIL-IS correction)

Conclusion & Recommendations

The choice between GC-MS and LC-MS for the structural validation of N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine depends entirely on the specific goals of your drug development or research pipeline:

  • Opt for LC-MS/MS (HILIC) when conducting high-throughput pharmacokinetics, trace-level quantification, or targeted metabolomics. The basic nature of the imidazole ring makes it a perfect candidate for ESI+, offering superior sensitivity and rapid turnaround times without the need for hazardous derivatization reagents[4].

  • Opt for GC-MS when definitive de novo structural elucidation of unknown synthesis impurities is required, or when LC-MS suffers from unresolvable isobaric matrix interferences. The hard ionization of EI provides a highly reproducible, library-searchable molecular fingerprint, provided the derivatization environment is strictly controlled to ensure complete di-TMS formation[2].

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine
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N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine
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